MB-07344
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25O5P/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLLCKJKRYATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234495 | |
| Record name | MB-07344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852947-39-8 | |
| Record name | MB-07344 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852947398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MB-07344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MB-07344 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1ZW9H43ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to MB-07344: A Potent and Selective Thyroid Hormone Receptor Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07344 is a potent and selective agonist of the thyroid hormone receptor beta (TRβ), a nuclear receptor primarily expressed in the liver. Its activation plays a crucial role in regulating lipid metabolism. Developed as the active metabolite of the liver-targeted prodrug MB07811, this compound has demonstrated significant promise in preclinical studies for the treatment of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, pharmacokinetic profile, and detailed experimental protocols from key studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for metabolic disorders.
Core Concepts
This compound is a synthetic, non-thyroid hormone analog that exhibits high binding affinity and selectivity for the TRβ isoform over the TRα isoform. This selectivity is a key attribute, as activation of TRβ in the liver is associated with beneficial effects on cholesterol and triglyceride metabolism, while widespread activation of TRα can lead to undesirable side effects in the heart, bone, and muscle.[1]
The therapeutic strategy behind this compound involves its formation in the liver from the orally administered prodrug, MB07811. This liver-targeting approach is designed to maximize the therapeutic effects on hepatic lipid metabolism while minimizing systemic exposure and potential off-target effects.
Mechanism of Action
This compound exerts its lipid-lowering effects by mimicking the action of the natural thyroid hormone, triiodothyronine (T3), on TRβ in hepatocytes. Upon binding to TRβ, this compound initiates a cascade of transcriptional events that lead to a reduction in plasma cholesterol levels.
Signaling Pathway:
The activation of TRβ by this compound in the liver leads to two primary downstream effects that contribute to cholesterol reduction:
-
Upregulation of the Low-Density Lipoprotein Receptor (LDLR): Increased expression of the LDLR on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream.
-
Increased Cholesterol 7α-hydroxylase (CYP7A1) Activity: CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids. Upregulation of CYP7A1 expression and activity promotes the catabolism of cholesterol, further contributing to its clearance.
Quantitative Preclinical Data
Preclinical studies have demonstrated the potent cholesterol-lowering effects of this compound and its prodrug, MB07811, both as a monotherapy and in combination with statins. The following tables summarize key quantitative findings from a pivotal study conducted in rabbits, dogs, and monkeys by Ito et al. (2009).
Table 1: Binding Affinity of this compound for Thyroid Hormone Receptors
| Receptor Isoform | Binding Affinity (Ki, nM) | Selectivity (TRα/TRβ) |
| TRβ | 2.17 | - |
| TRα | 35 | ~16-fold |
Data sourced from multiple preclinical evaluations.
Table 2: Efficacy of Intravenously Administered this compound in Rabbits
| Treatment Group | Dose | Route | Duration | Change in Total Plasma Cholesterol (%) |
| Vehicle | - | i.v. | 3 weeks | - |
| Atorvastatin | 10 mg/kg/day | p.o. | 3 weeks | ↓ 35% |
| This compound | 0.05 mg/kg | i.v. | 3 times/week for 3 weeks | ↓ 30% |
| Atorvastatin + this compound | As above | As above | 3 weeks | ↓ 55% |
Data from Ito BR, et al. Br J Pharmacol. 2009.
Table 3: Efficacy of Orally Administered Prodrug MB07811 in Dogs
| Treatment Group | Dose | Route | Duration | Change in Total Plasma Cholesterol (%) |
| Vehicle | - | p.o. | 7 days | - |
| Atorvastatin | 10 mg/kg/day | p.o. | 7 days | ↓ 15% |
| MB07811 | 1 mg/kg/day | p.o. | 7 days | ↓ 25% |
| Atorvastatin + MB07811 | As above | As above | 7 days | ↓ 40% |
Data from Ito BR, et al. Br J Pharmacol. 2009.
Table 4: Efficacy of Orally Administered Prodrug MB07811 in Cynomolgus Monkeys
| Treatment Group | Dose | Route | Duration | Change in Total Plasma Cholesterol (%) |
| Vehicle | - | p.o. | 7 days | - |
| Atorvastatin | 10 mg/kg/day | p.o. | 7 days | ↓ 20% |
| MB07811 | 3 mg/kg/day | p.o. | 7 days | ↓ 30% |
| Atorvastatin + MB07811 | As above | As above | 7 days | ↓ 50% |
Data from Ito BR, et al. Br J Pharmacol. 2009.
Experimental Protocols
The following are summaries of the experimental methodologies employed in the key preclinical studies of this compound and its prodrug, MB07811.
Rabbit Study Protocol
-
Animals: Male New Zealand White rabbits.
-
Acclimation: Housed individually with a 12-hour light/dark cycle and provided with standard rabbit chow and water ad libitum for at least one week prior to the study.
-
Treatment Groups:
-
Vehicle control (intravenous).
-
Atorvastatin (10 mg/kg/day, oral gavage).
-
This compound (0.05 mg/kg, intravenous injection via marginal ear vein, three times per week).
-
Combination of Atorvastatin and this compound.
-
-
Duration: 3 weeks.
-
Sample Collection: Blood samples were collected at baseline and weekly thereafter for the measurement of total plasma cholesterol.
-
Analysis: Plasma cholesterol levels were determined using standard enzymatic assays.
Dog and Monkey Study Protocol
-
Animals: Male Beagle dogs and male and female Cynomolgus monkeys.
-
Acclimation: Housed under standard conditions with a 12-hour light/dark cycle and provided with appropriate chow and water ad libitum.
-
Study Design: Crossover design for the dog study and parallel group design for the monkey study.
-
Treatment Groups:
-
Vehicle control (oral gavage).
-
Atorvastatin (10 mg/kg/day, oral gavage).
-
MB07811 (1 mg/kg/day for dogs, 3 mg/kg/day for monkeys, oral gavage).
-
Combination of Atorvastatin and MB07811.
-
-
Duration: 7 days for each treatment period.
-
Sample Collection: Blood samples were collected at baseline and at the end of each treatment period for the measurement of total plasma cholesterol.
-
Analysis: Plasma cholesterol levels were determined using standard enzymatic assays.
Pharmacokinetics and Metabolism
This compound is the active metabolite of the HepDirect® prodrug, MB07811. The HepDirect technology is designed to target drug delivery to the liver.
-
Absorption and Metabolism of MB07811: Following oral administration, MB07811 is well absorbed and undergoes extensive first-pass metabolism in the liver. Cytochrome P450 enzymes, primarily CYP3A4, cleave the prodrug to release the active phosphonate metabolite, this compound, within hepatocytes.
-
Distribution of this compound: As a charged phosphonate, this compound has poor cell permeability and limited distribution to extrahepatic tissues. This sequestration within the liver is a key feature of its safety profile.
-
Elimination: this compound is rapidly eliminated from the liver into the bile.
This liver-targeted approach ensures that high concentrations of the active drug are achieved in the desired organ, while systemic exposure is minimized, thereby improving the therapeutic index.
Conclusion
This compound is a potent and selective TRβ agonist with a well-defined mechanism of action for lowering plasma cholesterol. Preclinical studies in multiple animal models have consistently demonstrated its efficacy, both as a monotherapy and in combination with statins. The use of the HepDirect prodrug technology effectively targets the delivery of this compound to the liver, enhancing its therapeutic potential while minimizing the risk of systemic side effects. The data presented in this guide underscore the promise of this compound as a novel therapeutic agent for the management of hypercholesterolemia and related metabolic disorders. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
The Role of MB-07344 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MB-07344 is a potent and selective thyroid hormone receptor-beta (TRβ) agonist that has demonstrated significant potential in the modulation of lipid metabolism. Its liver-targeted prodrug, MB-07811 (also known as VK2809), has undergone clinical evaluation and has shown promising results in reducing key atherogenic lipids. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, quantitative effects on lipid profiles from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its signaling pathway.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. Thyroid hormones are known to play a crucial role in regulating lipid metabolism. However, their therapeutic use has been limited by adverse effects associated with the activation of the thyroid hormone receptor-alpha (TRα). This compound was developed as a selective TRβ agonist to specifically target the beneficial effects of thyroid hormone on lipid metabolism in the liver while minimizing off-target effects.[1][2][3][4]
MB-07811 is a prodrug of this compound designed for targeted delivery to the liver, where it is converted to its active form.[2][3][4] This liver-centric action enhances its therapeutic index by concentrating its activity in the primary organ responsible for lipid homeostasis.
Mechanism of Action
This compound exerts its effects on lipid metabolism primarily through the activation of TRβ in hepatocytes.[1][2][3] TRβ is a nuclear receptor that, upon activation, modulates the transcription of various genes involved in lipid synthesis, transport, and catabolism.
The key mechanisms of action are:
-
Upregulation of LDL Receptor Expression: A primary mechanism by which this compound lowers LDL-C is by increasing the expression of the LDL receptor (LDLR) gene in the liver. This leads to enhanced clearance of LDL-C from the circulation.
-
Stimulation of Bile Acid Synthesis: Evidence suggests that TRβ activation may also upregulate the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This provides an additional pathway for cholesterol excretion.
-
Reduction of Triglycerides: this compound has also been shown to significantly reduce triglyceride levels, although the precise molecular mechanisms are still under investigation.
Quantitative Data on Lipid Profile Modulation
Preclinical and clinical studies have consistently demonstrated the lipid-lowering efficacy of this compound and its prodrug, MB-07811.
Preclinical Data
Studies in various animal models have shown that this compound, administered alone or in combination with statins, leads to a significant reduction in total plasma cholesterol. The effects have been shown to be additive to those of atorvastatin.
Table 1: Summary of Preclinical Efficacy of this compound and MB-07811
| Animal Model | Compound | Dosage | Key Findings |
| Rabbits | This compound | 0.05 mg/kg (i.v.) | Additive reduction in total plasma cholesterol when combined with atorvastatin. |
| Dogs | MB-07811 | Not specified | Additive reduction in total plasma cholesterol when combined with atorvastatin. |
| Monkeys | MB-07811 | Not specified | Additive reduction in total plasma cholesterol when combined with atorvastatin. |
| Diet-Induced Obese Mice | MB-07811 | 0.3-30 mg/kg (oral, daily for 14 days) | Reduced total plasma cholesterol and triglycerides. |
Clinical Data
A Phase 1b clinical trial of MB-07811 in subjects with mild elevations in LDL cholesterol demonstrated significant, placebo-corrected reductions in multiple lipid parameters.
Table 2: Placebo-Corrected Reductions in Lipid Parameters from MB-07811 Phase 1b Trial
| Lipid Parameter | Percentage Reduction |
| LDL Cholesterol | 15% - 41% |
| Triglycerides | > 30% |
| Apolipoprotein B (apoB) | 9% - 40% |
| Lipoprotein(a) (Lp(a)) | 28% - 56% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preclinical Animal Studies (General Protocol)
-
Animal Models: Male New Zealand White rabbits, beagle dogs, and cynomolgus monkeys are commonly used. For studies investigating effects on steatosis and triglycerides, diet-induced obese mouse models (e.g., C57BL/6 mice on a high-fat diet) are employed.
-
Drug Administration: this compound is typically administered intravenously (i.v.) due to its lower oral bioavailability. The prodrug, MB-07811, is administered orally (p.o.). Dosing regimens vary depending on the study but often involve daily or several times weekly administration for a period of several weeks. Atorvastatin, when used in combination studies, is administered orally.
-
Lipid Profile Analysis: Blood samples are collected at baseline and at various time points throughout the study. Plasma is separated, and total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays with an automated clinical chemistry analyzer.
-
Gene Expression Analysis: At the end of the study, liver tissue is harvested. RNA is extracted and purified. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of target genes, such as LDLR and CYP7A1. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).
-
Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as t-tests or analysis of variance (ANOVA), with a p-value of <0.05 considered significant.
Phase 1b Clinical Trial (General Protocol Outline)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study.
-
Participant Population: Subjects with mildly elevated baseline LDL-C levels. Key inclusion criteria would typically include age (e.g., 18-65 years) and a specified range of LDL-C at screening. Exclusion criteria would include a history of significant cardiovascular events, uncontrolled hypertension, diabetes, and use of other lipid-lowering medications.
-
Treatment: Participants are randomized to receive either placebo or one of several ascending doses of MB-07811 administered orally, once daily, for a defined period (e.g., 14 days).
-
Lipid Measurements: Blood samples are collected at baseline and at the end of the treatment period. A comprehensive lipid panel is assessed, including total cholesterol, LDL-C, HDL-C, triglycerides, apoB, and Lp(a). LDL-C is often calculated using the Friedewald formula, unless triglycerides are elevated, in which case direct measurement is preferred.
-
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs).
-
Data Analysis: The primary efficacy endpoint is typically the percentage change in LDL-C from baseline compared to placebo. Statistical analyses are performed on the intent-to-treat population.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of this compound in Hepatocytes
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for preclinical evaluation.
Conclusion
This compound is a selective TRβ agonist that effectively lowers key atherogenic lipids, including LDL-C and triglycerides, through a liver-targeted mechanism. Its prodrug, MB-07811 (VK2809), has shown promising results in both preclinical models and early-stage clinical trials. The primary mechanism of action involves the upregulation of hepatic LDL receptor expression, leading to enhanced clearance of LDL-C from the circulation. The data presented in this technical guide support the continued investigation of this compound and its analogues as a potential therapeutic option for the management of hyperlipidemia and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to confirm its long-term safety and efficacy in larger patient populations.
References
An In-depth Technical Guide to MB-07344 for Non-alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The thyroid hormone receptor β (TRβ) has emerged as a promising therapeutic target for NASH due to its critical role in regulating lipid metabolism in the liver. MB-07344 is a potent and selective TRβ agonist and is the active metabolite of the liver-targeted prodrug VK2809 (formerly MB07811). This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound and its prodrug VK2809 in the context of NASH, including quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action
This compound is a thyromimetic that selectively binds to and activates the thyroid hormone receptor beta (TRβ), which is the predominant isoform in the liver. This selectivity is crucial as it minimizes the potential for adverse effects associated with the activation of TRα, which is more abundant in cardiac and bone tissues. The binding affinity (Ki) of this compound for TRβ is 2.17 nM[1].
The activation of hepatic TRβ by this compound initiates a cascade of events aimed at reducing liver fat and improving metabolic parameters. Key mechanisms include:
-
Increased Mitochondrial Fatty Acid Oxidation: TRβ activation stimulates the uptake and oxidation of fatty acids in the mitochondria of hepatocytes, thereby reducing the lipid burden in the liver.
-
Modulation of Gene Expression: this compound influences the transcription of numerous genes involved in lipid metabolism, cholesterol homeostasis, and fibrogenesis.
Signaling Pathway of this compound in Hepatocytes
The following diagram illustrates the proposed signaling pathway of this compound upon activation of TRβ in liver cells, leading to the amelioration of NASH pathology.
Preclinical Research
Animal Model: Diet-Induced NASH in Mice
Preclinical studies of VK2809, the prodrug of this compound, have been conducted in a mouse model of diet-induced NASH, which recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis[2][3].
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 34 weeks) to induce NASH with fibrosis[3].
-
Treatment: VK2809 is administered orally once daily at a specified dose (e.g., 10 mg/kg/day) for a duration of 8 weeks[2]. A vehicle control group is run in parallel.
-
Biopsy: Liver biopsies are often performed before and after the treatment period to confirm the presence of NASH and to assess histological changes.
-
Endpoints:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocellular ballooning. Fibrosis is assessed using Sirius Red or Trichrome staining.
-
Biochemical Analysis: Plasma levels of lipids (total cholesterol, LDL-C, triglycerides) and liver enzymes (ALT, AST) are measured.
-
Gene Expression Analysis: Hepatic gene expression is analyzed using quantitative real-time PCR (qPCR) or RNA sequencing to assess changes in genes related to lipid metabolism, inflammation, and fibrosis.
-
Preclinical Efficacy Data
The following table summarizes the key findings from a preclinical study of VK2809 in a diet-induced mouse model of NASH[2][4].
| Parameter | Vehicle Control | VK2809 (10 mg/kg/day) | % Change vs. Control | p-value |
| Liver Triglyceride Content | - | - | ↓ 70% | <0.0001 |
| Liver Cholesterol Content | - | - | ↓ 65% | <0.0001 |
| Liver Fibrosis | - | - | ↓ 50% | 0.01 |
| Liver Collagen Content | - | - | ↓ 60% | <0.005 |
| NAFLD Activity Score (NAS) | Worsening in ~60% | 40% mean improvement | - | <0.0001 |
| % of Animals with ≥2-point NAS Improvement | 0% | 50% | - | 0.01 |
Gene Expression Changes in Preclinical Model
Treatment with VK2809 resulted in significant changes in the expression of key genes implicated in NASH pathogenesis[5][6].
| Gene | Function | % Change in Expression with VK2809 | p-value |
| SREBF1 | De novo lipogenesis | ↓ 43.7% | < 0.001 |
| PPARD | Lipid metabolism | ↑ 64.2% | < 0.01 |
| FGF21 | Insulin sensitivity | ↑ 336.8% | < 0.001 |
| COL1A1 | Collagen I production (Fibrosis) | ↓ 36.3% | < 0.05 |
Clinical Research
VK2809 has undergone several clinical trials, with the most significant for NASH being the Phase 2b VOYAGE study.
Phase 2b VOYAGE Clinical Trial
The VOYAGE study was a randomized, double-blind, placebo-controlled, multicenter trial that evaluated the efficacy and safety of VK2809 in patients with biopsy-confirmed NASH and fibrosis (stages F1-F3)[4][7][8][9].
Experimental Protocol:
-
Patient Population: Adults with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of ≥4, and fibrosis stage F1-F3. Patients were also required to have a liver fat content of ≥8% as measured by MRI-PDFF[4].
-
Treatment Arms: Patients were randomized to receive placebo or one of four doses of VK2809 (1.0 mg daily, 2.5 mg daily, 5.0 mg every other day, or 10.0 mg every other day)[10].
-
Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12, as assessed by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)[7][8].
-
Secondary Endpoints (at 52 weeks):
-
Resolution of NASH with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of NASH.
-
Resolution of NASH and improvement in fibrosis.
-
Clinical Efficacy Data: Phase 2b VOYAGE Trial (52 Weeks)
The following tables summarize the key efficacy data from the 52-week analysis of the VOYAGE trial[7][9][11][12].
Table 1: Liver Fat Reduction (MRI-PDFF) at 52 Weeks
| Treatment Group | Mean Relative Change from Baseline | % of Patients with ≥30% Reduction | p-value vs. Placebo |
| Placebo | - | 27.1% | - |
| VK2809 (All Doses) | ↓ 37% to 55% | 64% to 88% | Statistically Significant |
Table 2: Histological Endpoints at 52 Weeks
| Endpoint | Placebo | VK2809 (Combined Doses) | p-value vs. Placebo |
| NASH Resolution with No Worsening of Fibrosis | 29% | 69% | <0.0001 |
| Fibrosis Improvement (≥1 stage) with No Worsening of NASH | 34% | 51% | 0.03 |
| NASH Resolution AND Fibrosis Improvement | 20% | 44% | 0.003 |
Table 3: Changes in Plasma Lipids at 52 Weeks (Placebo-Adjusted)
| Lipid Parameter | VK2809 |
| LDL-Cholesterol | ↓ 20% to 25% |
| Triglycerides | Significant Reduction |
| Atherogenic Proteins (ApoB, Lp(a)) | Significant Reduction |
Clinical Trial Workflow
The following diagram outlines the typical workflow for a Phase 2b clinical trial in NASH, such as the VOYAGE study.
References
- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A preclinical model of severe NASH-like liver injury by chronic administration of a high-fat and high-sucrose diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Viking Therapeutics Announces Results of Gene Expression Analysis from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 6. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 7. Reduced expression of thyroid hormone receptor β in human nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 9. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 10. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) - BioSpace [biospace.com]
Liver-Selective Thyromimetics: A Technical Guide to MB-07344
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the liver-selective thyromimetic MB-07344, the active metabolite of the prodrug VK2809 (formerly MB-07811). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Core Concepts: Liver-Targeted Thyroid Hormone Receptor-β Agonism
Thyroid hormones are critical regulators of metabolism, with their effects mediated by two main receptor isoforms: thyroid hormone receptor-alpha (TRα) and thyroid hormone receptor-beta (TRβ). While TRα is predominantly expressed in the heart, bone, and brain, TRβ is the major isoform in the liver. This differential expression provides a therapeutic window to selectively target hepatic metabolic pathways while minimizing potential off-target effects.
Liver-selective thyromimetics, such as this compound, are designed to specifically activate TRβ in the liver. This targeted approach aims to harness the beneficial effects of thyroid hormone on lipid metabolism, including lowering cholesterol and triglycerides, without the adverse effects associated with systemic thyroid hormone excess, such as tachycardia and bone loss.
This compound is delivered as the prodrug VK2809, which is selectively cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme, highly expressed in the liver, to release the active compound. This "HepDirect" approach enhances the liver-targeting of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its prodrug VK2809.
Table 1: In Vitro Activity of this compound
| Parameter | TRα | TRβ | Selectivity (TRα/TRβ) | Reference |
| Binding Affinity (Ki) | 35.2 nM | 2.17 nM | 16.2-fold | [1] |
| Binding Affinity (Ki) | 35 nM | 3 nM | 11.7-fold | [2] |
| Selectivity Range | - | - | 2.5 to 15.8-fold | [3][4] |
Table 2: Preclinical Efficacy of VK2809 in a Diet-Induced NASH Mouse Model
| Parameter | Treatment Group | Result | p-value | Reference |
| NAFLD Activity Score (NAS) | VK2809 | 40% mean improvement | <0.0001 | [5][6] |
| Liver Fibrosis | VK2809 | 50% reduction vs. vehicle | 0.01 | [7] |
| Liver Collagen Content | VK2809 | 60% reduction vs. vehicle | <0.005 | [7] |
| Plasma Triglycerides | VK2809 | Significant reduction | Not specified | [5] |
| Plasma Cholesterol | VK2809 | Significant reduction | Not specified | [5] |
Table 3: Human Pharmacokinetics of VK2809 (Phase 1, Multiple Ascending Dose)
| Parameter | Value | Reference |
| Active Metabolite (this compound) Terminal Half-life | 13 - 41 hours | [8][9][10] |
| Exposure (AUC) | Dose-proportional | [9][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hepatocytes
The activation of TRβ by this compound in hepatocytes initiates a cascade of transcriptional events that favorably modulate lipid and cholesterol metabolism. The following diagram illustrates the key downstream pathways.
Caption: TRβ signaling pathway activated by this compound in hepatocytes.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a liver-selective thyromimetic like this compound follows a structured workflow to assess its efficacy and safety.
Caption: Preclinical evaluation workflow for a liver-selective thyromimetic.
Detailed Experimental Protocols
Thyroid Hormone Receptor Binding Assay (Competitive Displacement)
This protocol outlines a general method for determining the binding affinity of a test compound like this compound to TRα and TRβ.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for TRα and TRβ.
-
Materials:
-
Purified recombinant human TRα and TRβ ligand-binding domains.
-
Radiolabeled T3 (e.g., [¹²⁵I]T3).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT).
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled T3 (for standard curve) in assay buffer.
-
In a 96-well plate, add a fixed concentration of radiolabeled T3.
-
Add varying concentrations of the test compound or unlabeled T3 to the wells.
-
Initiate the binding reaction by adding the purified TRα or TRβ protein to each well.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled T3).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Efficacy Assessment in a Diet-Induced NASH Mouse Model
This protocol describes a general procedure for evaluating the efficacy of a thyromimetic in a preclinical model of non-alcoholic steatohepatitis (NASH).
-
Objective: To assess the effect of a test compound on liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.
-
Animal Model:
-
Male C57BL/6J mice are typically used.
-
NASH is induced by feeding a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 16-24 weeks).
-
-
Experimental Groups:
-
Vehicle control group (receiving the vehicle used to dissolve the test compound).
-
Test compound group(s) (e.g., VK2809 administered orally at different doses).
-
Positive control group (optional, a compound with known efficacy in this model).
-
-
Procedure:
-
After the diet-induced NASH period, randomize the mice into the different treatment groups.
-
Administer the test compound or vehicle daily for a specified duration (e.g., 8-12 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).
-
Euthanize the animals and harvest the livers.
-
A portion of the liver is fixed in formalin for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).
-
Another portion of the liver is snap-frozen for biochemical analysis (e.g., liver triglyceride content) and gene expression analysis (qRT-PCR for markers of lipid metabolism, inflammation, and fibrosis).
-
-
Data Analysis:
-
Compare the mean values of the different parameters (plasma lipids, liver enzymes, liver triglycerides, histological scores) between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Quantify the area of fibrosis from Sirius Red-stained sections using image analysis software.
-
Analyze the relative expression of target genes using the ΔΔCt method.
-
Conclusion
This compound represents a promising liver-selective thyromimetic with a well-defined mechanism of action. Its prodrug, VK2809, has demonstrated significant efficacy in preclinical models of NASH and a favorable safety and pharmacokinetic profile in early clinical trials. The targeted activation of TRβ in the liver offers a rational therapeutic approach for metabolic disorders characterized by dyslipidemia and hepatic steatosis. Further clinical development will be crucial to fully elucidate its therapeutic potential in patients with NASH and other metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Thyroid Hormone Receptor Isoforms Alpha and Beta Play Convergent Roles in Muscle Physiology and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 7. Viking Therapeutics Announces Promising Top Line Results from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 8. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vikingtherapeutics.com [vikingtherapeutics.com]
- 10. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on MB-07344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MB-07344, a selective thyroid hormone receptor-beta (TRβ) agonist, and its liver-targeted prodrug, MB-07811 (also known as VK-2809). The information presented is collated from publicly available scientific literature and company disclosures.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively activating the thyroid hormone receptor-beta (TRβ), which is predominantly expressed in the liver. This activation leads to a cascade of events that favorably modulate lipid metabolism. The prodrug, MB-07811, is designed for liver-specific delivery of the active compound, this compound, thereby minimizing potential off-target effects in tissues with higher TRα expression, such as the heart and bone.[1]
The primary mechanism for cholesterol reduction involves the upregulation of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[2] Additionally, TRβ activation stimulates the conversion of cholesterol into bile acids, further contributing to the reduction of hepatic and plasma cholesterol levels.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound and its prodrug MB-07811.
Table 1: In Vitro Receptor Binding and Activity
| Compound | Target | Assay | Value |
| This compound | TRβ | Binding Affinity (Ki) | 2.17 nM[3] |
| MB-07811 | TRβ | Binding Affinity (Ki) | 14.6 ± 0.5 μM[4] |
| MB-07811 | TRα | Binding Affinity (Ki) | 12.5 ± 0.6 μM[4] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Rabbits | 0.05 mg/kg, i.v., 3 times/week for 3 weeks | Additive cholesterol lowering with atorvastatin.[3] |
| MB-07811 | Rabbits, Dogs, Monkeys | Not specified | Additive decrease in total plasma cholesterol with atorvastatin.[2] |
| MB-07811 | Diet-induced Obese Mice | 0.3-30 mg/kg, p.o., daily for 14 days | Reduced total plasma cholesterol; 40% reduction in plasma triglycerides at highest doses.[4][5] |
| MB-07811 | High-fat Diet Rats | Not specified | Dose-dependent reduction in total cholesterol. |
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, this section outlines the general methodologies employed in the preclinical evaluation of this compound and MB-07811.
In Vitro Thyroid Hormone Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for TRα and TRβ.
-
General Protocol: A competitive binding assay is typically used, where a radiolabeled thyroid hormone (e.g., [125I]-T3) is incubated with a source of the receptor (e.g., recombinant human TRβ or TRα protein) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured to calculate the inhibitory concentration (IC50), which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Efficacy Studies in Hyperlipidemic Animal Models
-
Objective: To evaluate the lipid-lowering efficacy of this compound and MB-07811, alone and in combination with a statin.
-
Animal Models: Various animal models are used to mimic human hyperlipidemia, including:
-
Rabbits, Dogs, and Monkeys: These larger animal models are often used to assess cardiovascular and metabolic parameters that are more translatable to humans.[2]
-
Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, serving as a model for metabolic syndrome.
-
High-Fat Diet (HFD) Rats: Similar to DIO mice, HFD rats exhibit features of metabolic disease.
-
-
General Protocol:
-
Acclimatization: Animals are acclimated to the housing conditions and diet for a specified period.
-
Induction of Hyperlipidemia: Animals are fed a high-fat/high-cholesterol diet to induce elevated plasma lipid levels.
-
Treatment: Animals are randomized into treatment groups and receive the vehicle, test compound (this compound or MB-07811), a comparator (e.g., atorvastatin), or a combination of the test compound and comparator. Dosing is performed for a specified duration via the appropriate route of administration (intravenous for this compound, oral for MB-07811).
-
Sample Collection: Blood samples are collected at baseline and at various time points during the study.
-
Lipid Analysis: Plasma samples are analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard biochemical assays.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the treatment effects.
-
Conclusion
The preclinical data for this compound and its prodrug MB-07811 demonstrate a promising profile for the treatment of hyperlipidemia. The selective activation of hepatic TRβ leads to significant reductions in plasma cholesterol and triglycerides in various animal models. The additive effect observed in combination with atorvastatin suggests a potential role for this therapeutic approach in patients who do not achieve sufficient lipid-lowering with statin monotherapy. The liver-targeted design of the prodrug MB-07811 is a key feature aimed at enhancing the safety profile of this therapeutic class. Further clinical development is necessary to confirm these preclinical findings in humans.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Prodrug VK-2809 and its Active Metabolite MB-07344: A Liver-Targeted Approach to Thyroid Hormone Receptor Beta Agonism
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VK-2809 (formerly MB07811) is a novel, orally available small molecule prodrug that has demonstrated significant promise in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and hypercholesterolemia.[1][2] Its therapeutic efficacy stems from its liver-targeted delivery of the potent and selective thyroid hormone receptor beta (THR-β) agonist, MB-07344 (also known as VK2809A).[3][4] This targeted approach is designed to harness the beneficial metabolic effects of THR-β activation within the liver while minimizing potential systemic side effects associated with non-selective thyroid hormone receptor agonists.[1][5] This technical guide provides a comprehensive overview of the relationship between the prodrug VK-2809 and its active form this compound, detailing the mechanism of action, experimental protocols, and key quantitative data from preclinical and clinical studies.
The Prodrug to Drug Conversion: A Liver-Specific Activation
The core of VK-2809's innovative design lies in its selective conversion to the active therapeutic agent, this compound, within the liver. This biotransformation is a critical element of its safety and efficacy profile.
VK-2809 is administered as an inactive prodrug.[6] Upon oral administration and absorption, it undergoes first-pass metabolism predominantly in the liver.[4] The conversion to the active moiety, this compound, is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[6][7][8] This enzymatic cleavage results in the release of the pharmacologically active this compound directly in the target organ.[8]
Mechanism of Action: Selective THR-β Agonism in the Liver
The therapeutic effects of this compound are mediated through its selective agonism of the thyroid hormone receptor beta (THR-β).[9] THR-β is the predominant isoform of the thyroid hormone receptor in the liver, where it plays a crucial role in regulating lipid and cholesterol metabolism.[5] In contrast, the alpha isoform (THR-α) is more abundant in the heart and other tissues, and its activation is associated with undesirable cardiovascular side effects.[5]
Upon its generation in the liver, this compound binds to and activates THR-β. This activation leads to the modulation of gene expression, promoting the transcription of genes involved in fatty acid oxidation and cholesterol metabolism.[1][4] This, in turn, results in a reduction of liver fat (steatosis), a hallmark of NASH, and a lowering of circulating levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1][2] Furthermore, studies have indicated that this pathway also involves the restoration of autophagy and mitochondrial biogenesis, processes that are often impaired in metabolic liver diseases.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of VK-2809 and this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| THR-β Binding Affinity (Ki) | 2.17 nM | [9] |
Table 2: Pharmacokinetic Parameters of VK-2809 and this compound (Active Metabolite) from a Phase 1 Study
| Parameter | VK-2809 (Prodrug) | This compound (Active Metabolite) | Reference |
| Exposure | Dose-proportional increase up to 40 mg | Dose-proportional increase up to 40 mg | [8] |
| Terminal Half-life | Not reported | 13–41 hours (longer at higher doses) | [8] |
| Renal Excretion | < 3% | < 3% | [8] |
Table 3: Efficacy Data from the Phase 2b VOYAGE Study in Patients with Biopsy-Confirmed NASH (at 12 Weeks) [10]
| Treatment Group | Mean Relative Change in Liver Fat (MRI-PDFF) | Median Relative Change in Liver Fat | Percentage of Patients with ≥ 30% Reduction in Liver Fat |
| Placebo | -3.7% | -5.4% | 13.6% |
| VK-2809 1.0 mg QD | -16.6% | -37.5% | 52.9% |
| VK-2809 2.5 mg QD | -45.3% | -48.1% | 77.6% |
| VK-2809 5 mg QOD | -36.8% | -42.5% | 66.7% |
| VK-2809 10 mg QOD | -51.7% | -55.1% | 84.9% |
Table 4: Histologic Endpoints from the Phase 2b VOYAGE Study (at 52 Weeks) [1]
| Endpoint | Placebo | VK-2809 (Combined Treatment Groups) | p-value vs. Placebo |
| NASH Resolution with No Worsening of Fibrosis | 29% | 69% | <0.0001 |
| ≥1-Stage Improvement in Fibrosis with No Worsening of NASH | 34% | 51% | 0.03 |
| Both NASH Resolution and Fibrosis Improvement | 20% | 44% | 0.003 |
Experimental Protocols
Preclinical Evaluation in a Diet-Induced NASH Rodent Model
-
Animal Model: Rodents are fed a high-fat, high-cholesterol, and high-fructose diet to induce a phenotype that mimics human NASH, including steatosis, inflammation, and fibrosis.[1]
-
Treatment: VK-2809 is administered orally to the animals for a specified duration.[2]
-
Assessments:
-
Plasma and Liver Lipids: Measurement of total cholesterol, LDL-C, and triglycerides in plasma and liver tissue.[1]
-
Histopathology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess the NAFLD Activity Score (NAS) and the degree of fibrosis.[2]
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes involved in lipid metabolism, inflammation, and fibrosis using techniques like quantitative real-time PCR (qRT-PCR).[1][2]
-
Phase 2b VOYAGE Clinical Trial (NCT04173065)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][10]
-
Patient Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3) and a liver fat content of at least 8% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[10]
-
Intervention: Patients are randomized to receive once-daily or every-other-day oral doses of VK-2809 or placebo for 52 weeks.[7]
-
Primary Endpoint: The relative change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.[10]
-
Secondary Endpoints (at 52 weeks):
-
Proportion of subjects with resolution of NASH on overall histopathological reading and no worsening of liver fibrosis.[1]
-
Proportion of subjects with at least a one-stage improvement in fibrosis with no worsening of NASH.[1]
-
Proportion of subjects with both NASH resolution and fibrosis improvement.[1]
-
-
Other Assessments: Safety and tolerability are monitored throughout the study, including adverse event reporting, clinical laboratory tests, and vital signs.[3] Plasma lipid profiles (LDL-C, triglycerides, etc.) are also assessed.[10]
The prodrug VK-2809 represents a sophisticated and targeted approach to treating NASH and hypercholesterolemia. Its liver-specific conversion to the potent THR-β agonist this compound allows for the localized activation of beneficial metabolic pathways, leading to significant reductions in liver fat and atherogenic lipids. The robust data from preclinical and clinical studies, particularly the Phase 2b VOYAGE trial, underscore the potential of this therapeutic strategy. The detailed understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of metabolic diseases.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. Viking Therapeutics Completes Enrollment in Phase 2 Study of VK2809 in Patients with Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease [prnewswire.com]
- 3. tuftsmedicine.org [tuftsmedicine.org]
- 4. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vikingtherapeutics.com [vikingtherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of MB-07344
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07344 is a potent and selective thyroid hormone receptor beta (TRβ) agonist, with a reported binding affinity (Ki) of 2.17 nM[1]. It is the active metabolite of the liver-targeted prodrug MB07811 (also known as VK2809)[2][3][4]. The primary mechanism of action of this compound is through the activation of TRβ, the predominant thyroid hormone receptor isoform in the liver[5][6][7]. This selective activation leads to the regulation of genes involved in lipid metabolism, making this compound a promising candidate for the treatment of dyslipidemia and other metabolic disorders.
These application notes provide an overview of standard in vitro experimental protocols to characterize the activity and mechanism of action of this compound. The described assays are fundamental for assessing its potency, selectivity, and effects on downstream signaling pathways and gene expression.
Data Presentation
As specific in vitro quantitative data for this compound is not extensively available in public literature, the following tables present representative data that could be generated from the described protocols.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| TRβ | 2.17[1] |
| TRα | >100 (Hypothetical) |
Table 2: In Vitro Potency of this compound in a Reporter Gene Assay
| Cell Line | Reporter Construct | EC50 (nM) (Hypothetical) |
| HepG2 | TRE-Luciferase | 15 |
| Huh-7 | TRE-Luciferase | 20 |
Table 3: Effect of this compound on Target Gene Expression in Primary Human Hepatocytes (Hypothetical Data)
| Gene | Treatment (24h) | Fold Change vs. Vehicle |
| LDLR | 100 nM this compound | 3.5 |
| CYP7A1 | 100 nM this compound | 5.2 |
| SREBP-2 | 100 nM this compound | 2.8 |
| FASN | 100 nM this compound | 0.8 |
Experimental Protocols
TRβ Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human thyroid hormone receptor beta.
Methodology: A competitive radioligand binding assay is a standard method.
-
Materials:
-
Recombinant human TRβ ligand-binding domain (LBD).
-
Radiolabeled T3 (e.g., [¹²⁵I]T3).
-
This compound.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Filter plates and scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the recombinant TRβ-LBD with a fixed concentration of [¹²⁵I]T3 and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Separate bound from free radioligand by rapid filtration through filter plates.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]T3 (IC50).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Reporter Gene Assay
Objective: To measure the functional potency of this compound in activating the TRβ signaling pathway.
Methodology: A luciferase reporter assay in a human liver cell line.
-
Materials:
-
Human hepatoma cell line (e.g., HepG2 or Huh-7).
-
A plasmid containing a luciferase reporter gene driven by a promoter with thyroid hormone response elements (TREs).
-
A plasmid for constitutive expression of a control reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the TRE-luciferase reporter plasmid and the control reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Prepare a serial dilution of this compound.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TRE-luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative PCR (qPCR) for Target Gene Expression
Objective: To quantify the effect of this compound on the expression of endogenous TRβ target genes.
Methodology: Analysis of mRNA levels of target genes in a relevant cell type.
-
Materials:
-
Primary human hepatocytes or a suitable liver cell line.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for target genes (e.g., LDLR, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
-
-
Procedure:
-
Culture the cells and treat them with a selected concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
-
Visualizations
Caption: Signaling pathway of this compound via the thyroid hormone receptor beta (TRβ).
Caption: General experimental workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for MB-07344 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07344, also known as VK2809A, is the active metabolite of the liver-targeted prodrug VK2809 (formerly MB-07811). It is a potent and selective agonist of the thyroid hormone receptor beta (TRβ), a nuclear receptor predominantly expressed in the liver. Activation of TRβ by this compound plays a crucial role in regulating lipid metabolism, including cholesterol and triglyceride levels. These characteristics make this compound a valuable tool for in vitro studies investigating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hyperlipidemia.
These application notes provide detailed protocols for the use of this compound in cell culture, including handling, treatment of relevant cell lines, and methods to assess its biological activity.
Data Presentation
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound and its prodrug, VK2809, from in vitro studies.
Table 1: Binding Affinity of this compound to Thyroid Hormone Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) | Selectivity (TRα/TRβ) |
| This compound | TRα | 35.2 ± 1.05 | 16.2 |
| This compound | TRβ | 2.17 ± 0.41 | |
| T3 (natural ligand) | TRα | 0.22 ± 0.03 | 0.4 |
| T3 (natural ligand) | TRβ | 0.55 ± 0.05 | |
| Data sourced from a study on targeting thyroid hormone receptor-β agonists to the liver[1]. |
Table 2: In Vitro Potency (EC50) for Upregulation of CPT1A Gene Expression
| Compound | Cell Line | EC50 (nM) |
| VK2809A (this compound) | Huh-7 | 8.3 |
| VK2809 (Prodrug) | Huh-7 | 589.1 |
| VK2809A (this compound) | Primary Human Hepatocytes | Not explicitly stated, but potency is conserved. |
| VK2809 (Prodrug) | Primary Human Hepatocytes | Significantly increased potency, comparable to VK2809A. |
| T3 (natural ligand) | Huh-7 | 0.3 |
| Data from a study on the regulation of gene transcription by thyroid hormone receptor β agonists[2]. The increased potency of the prodrug VK2809 in primary human hepatocytes is attributed to the expression of CYP3A4, which converts the prodrug to its active form, this compound[1]. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
Objective: To culture a relevant cell line and treat with this compound to study its effects.
Recommended Cell Lines:
-
Huh-7: A human hepatoma cell line that is a well-established model for studying liver function and metabolism.
-
Primary Human Hepatocytes: Provide a more physiologically relevant model but have a limited lifespan in culture.
Materials:
-
Huh-7 cells (or primary human hepatocytes)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thyroid hormone-depleted serum (for studies on TRβ activity)
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in the desired culture plate format at a density that will result in 70-80% confluency at the time of treatment.
-
Acclimatization: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional but Recommended): For experiments investigating the direct effects on TRβ, it is advisable to switch to a medium containing thyroid hormone-depleted serum for 24 hours prior to treatment. This minimizes the background activation of TRβ by hormones present in standard serum[3].
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 0.1 nM to 1000 nM.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. For gene expression analysis, a 24-hour incubation period has been shown to be effective[3]. For lipid accumulation assays, a longer incubation of 48-72 hours may be necessary.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the changes in the expression of TRβ target genes in response to this compound treatment.
Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation[3].
-
ANGPTL4 (Angiopoietin-like 4): Involved in lipid and glucose metabolism.
-
DIO1 (Iodothyronine Deiodinase 1): An enzyme that converts the thyroid hormone T4 to the more active T3[3].
Procedure:
-
Cell Lysis and RNA Extraction: Following treatment with this compound, wash the cells with PBS and lyse them directly in the culture plate. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.
Lipid Accumulation Assay
Objective: To visualize and quantify intracellular lipid accumulation in response to this compound treatment.
Method 1: Oil Red O Staining
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour[2].
-
Washing: Wash the cells with water and then with 60% isopropanol[2].
-
Staining: Add Oil Red O working solution to the cells and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells multiple times with water to remove excess stain.
-
Visualization: Visualize the stained lipid droplets (red) under a microscope. The nuclei can be counterstained with hematoxylin (blue).
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm[2].
Method 2: BODIPY Staining
Procedure:
-
Staining: After treatment, wash the cells with PBS and incubate with a working solution of BODIPY 493/503 (typically 1-2 µg/mL) for 15-30 minutes at 37°C[4].
-
Washing: Wash the cells with PBS.
-
Visualization: Visualize the stained lipid droplets (green fluorescence) using a fluorescence microscope. Nuclei can be counterstained with a fluorescent nuclear dye like DAPI (blue).
-
Quantification: The fluorescence intensity can be quantified using image analysis software.
Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for MB-07344 in Animal Models of NASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MB-07344, a selective thyroid hormone receptor-β (THR-β) agonist, and its orally available prodrug, MB07811 (also known as VK2809), in preclinical animal models of non-alcoholic steatohepatitis (NASH). The protocols detailed below are based on published literature and are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in reversing hepatic steatosis, inflammation, and fibrosis, key hallmarks of NASH.
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic fat accumulation (steatosis), inflammation, and hepatocyte injury, with or without fibrosis. It is a major cause of cirrhosis and hepatocellular carcinoma. Thyroid hormone receptor-β (THR-β) has emerged as a promising therapeutic target for NASH. Activation of hepatic THR-β stimulates fatty acid oxidation and reduces lipogenesis, leading to a decrease in liver fat. This compound is a potent and selective THR-β agonist, and its prodrug, MB07811, is designed for liver-targeted delivery, minimizing potential off-target effects.
Mechanism of Action: THR-β Agonism in NASH
Thyroid hormones play a critical role in regulating metabolism. THR-β is the predominant isoform in the liver. Its activation by agonists like this compound initiates a cascade of events beneficial for NASH treatment:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, leading to the breakdown of fatty acids.
-
Decreased Lipogenesis: Downregulation of genes involved in de novo lipogenesis, reducing the synthesis of new fatty acids in the liver.
-
Enhanced Cholesterol Metabolism: Increased conversion of cholesterol to bile acids.
-
Reduced Inflammation and Fibrosis: Indirect effects stemming from the reduction of lipotoxicity and subsequent inflammatory and fibrotic signaling.
Signaling Pathway of THR-β Agonists in Hepatocytes
Caption: Signaling pathway of MB07811/MB-07344 in hepatocytes.
Dosage of this compound (via Prodrug MB07811) and Other THR-β Agonists in Animal Models
The following table summarizes the dosages of MB07811 and other relevant THR-β agonists used in preclinical models of NASH and related metabolic disorders.
| Compound | Animal Model | Diet | Dosage | Route of Administration | Duration | Key Findings | Reference |
| MB07811 | Diet-induced obese mice | High-fat diet | 0.3, 1, 3, 10, 30 mg/kg/day | Oral gavage | 14 days | Reduced plasma triglycerides and cholesterol. | [1] |
| MB07811 | Zucker fatty rats | - | 1, 3, 10 mg/kg/day | Oral gavage | 10 weeks | Markedly reduced hepatic steatosis. | [2] |
| Resmetirom (MGL-3196) | C57BL/6J mice | High-fat, fructose, cholesterol diet | 3 mg/kg/day | Oral gavage | 8 weeks | Reduced liver weight, hepatic steatosis, and NAFLD activity score. | |
| CS271011 | C57BL/6J mice | High-fat diet | 1, 3 mg/kg/day | Oral gavage | 10 weeks | Alleviated liver steatosis and hepatic lipid accumulation. | |
| Sobetirome (GC-1) | LDLR-/- mice | Western diet | 4.8 mg/kg in diet | Diet | 14 days | Decreased hepatic triglyceride levels. | [3] |
Experimental Protocols
Protocol 1: Induction of NASH in C57BL/6J Mice using a High-Fat, High-Fructose, High-Cholesterol Diet
This protocol describes a common method to induce a NASH phenotype that recapitulates many features of the human disease.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
High-fat, high-fructose, high-cholesterol diet (e.g., 40-60% kcal from fat, ~20% fructose, 2% cholesterol)
-
Standard chow diet (for control group)
-
Drinking water supplemented with high-fructose corn syrup (e.g., 42 g/L) (optional, can accelerate disease progression)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week to the animal facility conditions.
-
Randomly assign mice to a control group (standard chow) and a NASH induction group.
-
Provide the respective diets and drinking water ad libitum.
-
Monitor body weight, food, and water intake weekly.
-
Continue the diet for 16-30 weeks to induce steatosis, inflammation, and fibrosis. Disease progression can be monitored at intermediate time points by analyzing plasma biomarkers (e.g., ALT, AST) and histology on a subset of animals.
Protocol 2: Administration of MB07811 by Oral Gavage
This protocol details the procedure for daily oral administration of the test compound.
Materials:
-
MB07811 (or other test compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Prepare a homogenous suspension of MB07811 in the vehicle at the desired concentrations.
-
Weigh each mouse to determine the correct volume for administration (typically 5-10 ml/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle into the esophagus via the side of the mouth, allowing the mouse to swallow the ball tip.
-
Once the needle is properly positioned in the esophagus, slowly administer the compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and throughout the study period.
-
Administer the compound daily at approximately the same time each day for the duration of the study.
Experimental Workflow for a Preclinical NASH Study
Caption: A typical experimental workflow for evaluating MB07811 in a diet-induced NASH mouse model.
Endpoint Analysis
A comprehensive evaluation of the efficacy of this compound requires a multi-faceted approach to endpoint analysis.
1. Plasma Biochemistry:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver injury.
-
Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL levels should be measured to assess systemic lipid-lowering effects.
-
Glucose and Insulin: To evaluate effects on glucose metabolism and insulin resistance.
2. Liver Histopathology:
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) can be used for semi-quantitative evaluation.
-
Sirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition and assess the degree of fibrosis.
3. Gene Expression Analysis:
-
Quantitative PCR (qPCR) or RNA-sequencing: To measure changes in the expression of genes involved in lipid metabolism, inflammation, and fibrosis in liver tissue.
Safety and Tolerability
In preclinical studies, MB07811 has been shown to be liver-targeted, which is expected to minimize systemic side effects associated with non-selective thyroid hormone receptor agonists. Key safety parameters to monitor in animal studies include:
-
Heart Rate and Heart Weight: To assess for potential cardiac effects.
-
Thyroid-Stimulating Hormone (TSH) levels: To monitor for effects on the hypothalamic-pituitary-thyroid axis.
-
General Health and Behavior: Daily observation for any adverse clinical signs.
These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in animal models of NASH. Researchers should adapt these protocols to their specific experimental questions and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
Application Notes and Protocols for MB-07344 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the thyroid hormone receptor beta (TRβ) agonist MB-07344 and its orally active prodrug, MB07811 (also known as VK2809), in rodent studies. The information is compiled to assist in the design and execution of preclinical research.
Introduction
This compound is a potent and selective thyroid hormone receptor beta (TRβ) agonist. Thyroid hormone receptors are nuclear receptors that regulate gene expression and are involved in metabolism and cholesterol homeostasis. The liver-targeted prodrug of this compound, known as MB07811 or VK2809, is designed for oral administration and undergoes hepatic conversion to the active compound, this compound.[1][2] This liver specificity aims to maximize therapeutic effects on lipid metabolism while minimizing potential side effects in other tissues.[1][3]
Data Presentation
The following tables summarize representative quantitative data from rodent studies involving thyroid hormone receptor agonists, illustrating the typical parameters measured and the expected format for data presentation.
Table 1: Representative Pharmacokinetic Parameters of a TRβ Agonist in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T½ (h) | CL (mL/min/kg) |
| Compound X | Intravenous | 1 | 1500 | 0.08 | 2500 | 2.5 | 6.7 |
| Compound X | Oral Gavage | 10 | 800 | 1 | 4000 | 3.0 | - |
Note: This table is a representative example based on typical pharmacokinetic studies in rodents and does not represent actual data for this compound due to limited public availability.
Table 2: Effects of MB07811 (VK2809) on Metabolic Parameters in Diet-Induced Obese Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Total Plasma Cholesterol Reduction (%) | Plasma Triglycerides Reduction (%) |
| Vehicle Control | - | 14 days | 0 | 0 |
| MB07811 | 10 | 14 days | 35 | 40 |
| MB07811 | 30 | 14 days | 50 | 55 |
Data adapted from studies on MB07811.[2]
Signaling Pathway
This compound exerts its effects through the thyroid hormone signaling pathway. Its prodrug, MB07811, is absorbed and primarily taken up by the liver, where it is converted by cytochrome P450 enzymes into the active form, this compound.[1] this compound then acts as a TRβ agonist. Thyroid hormone receptors, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in lipid and cholesterol metabolism.[4][5]
Caption: Signaling pathway of MB07811/MB-07344 in hepatocytes.
Experimental Protocols
The following are detailed protocols for the administration of this compound or its prodrug MB07811 in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage Administration of MB07811
This protocol is suitable for the oral delivery of the prodrug MB07811.
Materials:
-
MB07811
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[6]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of MB07811 based on the desired dose and the number and weight of the animals.
-
Prepare a homogenous suspension of MB07811 in the chosen vehicle. Ensure consistent suspension during dosing.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[9][10]
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance.[8]
-
Slowly administer the calculated volume of the MB07811 suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[7]
-
Protocol 2: Intraperitoneal (IP) Injection of MB07811/VK2809
This protocol describes the administration of the prodrug via intraperitoneal injection. A study reported daily IP injections of VK2809 at 10 mg/kg in mice.[1]
Materials:
-
MB07811/VK2809
-
Sterile vehicle (e.g., saline or PBS)
-
Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend the calculated amount of MB07811/VK2809 in the sterile vehicle to the desired concentration.
-
-
Animal Handling and Injection:
-
Weigh each animal to determine the injection volume.
-
Properly restrain the animal to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or fluid is drawn back, indicating incorrect placement.
-
Inject the solution smoothly into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection of this compound
This protocol is for the administration of the active compound, this compound, directly into the bloodstream via the lateral tail vein.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Sterile syringes (e.g., 0.3-1.0 mL) with needles (e.g., 27-30 gauge)[11]
-
A warming device (e.g., heat lamp or warming pad) to induce vasodilation[12][13]
-
Restraining device for mice
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the required amount of this compound in the sterile vehicle. Ensure the solution is clear and free of particulates.
-
-
Animal Preparation and Injection:
-
Weigh the animal to calculate the injection volume. The recommended maximum bolus injection volume for a mouse is 5 ml/kg.[11]
-
Warm the mouse's tail using a heating device to dilate the lateral tail veins, making them more visible and accessible.[12][13]
-
Place the mouse in a restraining device.
-
Clean the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[12]
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be repositioned.[14]
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[11]
-
Return the animal to its cage and monitor for any adverse effects.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a rodent study involving the administration of this compound or its prodrug.
References
- 1. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of hepatic steatosis in rats and mice after treatment with a liver-targeted thyroid hormone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: Quantitative Analysis of MB-07344 in Human Plasma Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantification of the investigational compound MB-07344 in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical quantification.[1][2][3] The protocol covers sample preparation using protein precipitation, chromatographic and mass spectrometric conditions, and method validation parameters according to established industry guidelines.[4][5][6] This application note is intended to serve as a comprehensive guide for researchers in a drug development setting.
Introduction and Principle
Accurate measurement of drug concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[7] This protocol describes a selective and high-throughput LC-MS/MS method for determining the concentration of this compound in human plasma.[8][9] The principle involves a simple protein precipitation step to extract the analyte and an internal standard (IS) from the plasma matrix.[10][11][12] The extract is then injected into an HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13][14]
Hypothetical Signaling Pathway for this compound
For illustrative purposes, this compound is hypothesized to be an inhibitor of a critical kinase in a cancer-related signaling pathway. The diagram below illustrates its potential mechanism of action.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. Bioanalysis of drugs from biological samples | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB-07344
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07344 is a potent and selective thyroid hormone receptor-beta (TRβ) agonist, with a reported Ki of 2.17 nM.[1] As a TRβ agonist, this compound plays a crucial role in regulating lipid metabolism and has been investigated for its cholesterol-lowering properties.[2] This document provides detailed protocols for the preparation of this compound solutions and summarizes available stability data. The information is intended to guide researchers in the effective use of this compound in a laboratory setting.
Mechanism of Action
This compound selectively binds to and activates the thyroid hormone receptor-beta. This receptor is a nuclear hormone receptor that, upon activation, forms a complex with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of genes primarily involved in lipid metabolism, leading to a reduction in plasma cholesterol levels.
References
Application Notes and Protocols for the Laboratory Synthesis of MB-07344
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of MB-07344, a potent and liver-selective thyroid hormone receptor (TR) β-agonist. The described method represents a novel and practical approach that avoids the use of hazardous reagents, making it suitable for gram-scale synthesis in both academic and industrial settings.[1][2] This document includes a step-by-step experimental protocol, a summary of reaction yields, and diagrams illustrating the synthetic pathway and the compound's mechanism of action.
Introduction
This compound, with the IUPAC name ((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid, is a potent thyroid hormone receptor (TR)-β agonist with a reported Ki of 2.17 nM.[3][4][5] Its liver-selective activity makes it a compound of interest for therapeutic applications, particularly in managing cholesterol levels.[1][4] Earlier synthetic routes for this compound involved the use of chloromethyl methyl ether (MOMCl), a toxic and carcinogenic compound, which limited its practical application.[1][2] The protocol detailed below outlines a more recent and improved synthesis that circumvents the need for such hazardous materials.[1][2]
Chemical Properties
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 852947-39-8 |
| Molecular Formula | C19H25O5P |
| Molecular Weight | 364.37 g/mol |
| IUPAC Name | ((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid |
| Synonyms | MB 07344, MB07344 |
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process starting from 2-isopropylphenol. The key transformations involve bromination, benzylation, lithiation and addition, deprotection, phosphonate installation, and a final debenzylation to yield the target compound.
Figure 1. Optimized synthetic route for this compound.
Experimental Protocols
Materials and General Methods:
All reagents and solvents should be of commercial grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).[2] Column chromatography should be performed using silica gel (200-300 mesh).[2] 1H NMR spectra can be recorded on a 400 MHz spectrometer.[2]
Step 1: Synthesis of 1-Benzyloxy-4-bromo-2-isopropyl-benzene (11)
-
To a solution of 2-bromo-5-isopropylphenol (13.7 g, 63.7 mmol) in anhydrous dimethylformamide (DMF, 120 mL), add potassium carbonate (K2CO3, 17.6 g, 127 mmol).
-
Stir the resulting mixture at 0 °C for 15 minutes under a nitrogen atmosphere.
-
While maintaining the internal temperature between 0 °C and 5 °C, add benzyl bromide (11.4 g, 66.9 mmol) dropwise over 20 minutes.
-
Allow the reaction mixture to stir for 2.5 hours at ambient temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water (500 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Step 2: Synthesis of (4-Benzyloxy-3-isopropyl-phenyl)-(2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-methanol (12)
-
To a stirring solution of compound 11 (17.9 g, 58.7 mmol) in tetrahydrofuran (THF, 100 mL) at -78 °C, slowly add a solution of n-butyllithium (n-BuLi, 23.5 mL, 58.7 mmol, 2.5 M in THF).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
To this mixture, add a solution of 2,6-dimethyl-4-(triisopropylsilyloxy)benzaldehyde (compound 6) (15.0 g, 48.9 mmol) in THF (50.0 mL).
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction with acetic acid (3.50 mL).
-
Allow the mixture to warm to room temperature, then dilute with water.
-
Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 3: Deprotection to Phenol (16)
-
The benzyl alcohol intermediate 12 can be immediately deprotected without the need for protection.[1]
-
Treat the crude product from the previous step with tetrabutylammonium fluoride (TBAF) in THF at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic phase and concentrate under reduced pressure to yield phenol 16. The reported yield for this step is 89%.[2]
Step 4: Introduction of the Phosphonate Moiety to form Phosphonate (17)
-
To a solution of phenol 16 (1.50 g, 3.98 mmol) in anhydrous DMF (20.0 mL), add cesium carbonate (Cs2CO3, 2.59 g, 7.96 mmol) and dibenzyl tosyloxymethylphosphonate (1.96 g, 4.38 mmol).
-
Stir the resulting mixture at 0 °C for 15 minutes under a nitrogen atmosphere.
-
Allow the reaction to stir for 20 hours at ambient temperature.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with water (110 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry, filter, and concentrate. Purify the crude product by column chromatography. The reported yield for this step is 69.5%.[2]
Step 5: Final Reduction to this compound
-
In a suitable reaction vessel, combine phosphonate 17 (1.80 g, 2.77 mmol) and 10% palladium on carbon (Pd-C, 150 mg) in ethyl acetate (50 mL).
-
Stir the mixture under a hydrogen (H2) atmosphere for 30 hours.
-
Filter the reaction mixture through a Celite plug to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by preparative HPLC using a gradient of methanol in water (50%-95%).
-
Dry the purified product under vacuum at 40 °C to afford this compound as an off-white solid. The reported yield for this step is 54.5%.[2]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) |
| 3 | Phenol (16) | Intermediate 12 | TBAF, THF | 89 |
| 4 | Phosphonate (17) | Phenol (16) | Dibenzyl tosyloxymethylphosphonate, Cs2CO3 | 69.5 |
| 5 | This compound | Phosphonate (17) | H2, Pd-C | 54.5 |
Mechanism of Action
This compound acts as a selective agonist for the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver. This selectivity is key to its therapeutic potential.
Figure 2. Simplified signaling pathway of this compound.
Conclusion
The synthetic protocol described provides a practical and efficient method for the laboratory-scale production of this compound. By avoiding hazardous reagents and offering respectable yields, this approach facilitates further investigation into the biological activities and therapeutic potential of this potent TRβ agonist.
References
Application Notes and Protocols for Studying Gene Expression Changes with MB-07344
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07344 is a potent and selective thyroid hormone receptor beta (TRβ) agonist. Its prodrug, MB07811, is designed for liver-specific delivery, where it is converted to the active form, this compound. This liver-targeting mechanism minimizes potential off-target effects in other tissues. TRβ is the predominant thyroid hormone receptor isoform in the liver and plays a crucial role in regulating lipid and cholesterol metabolism. Activation of TRβ by agonists like this compound has been shown to modulate the expression of a suite of genes involved in these metabolic pathways, making it a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.
These application notes provide a comprehensive guide for utilizing this compound to study gene expression changes in hepatic models. The protocols outlined below are based on established methodologies for investigating the effects of TRβ agonists on gene expression.
Mechanism of Action: TRβ Signaling Pathway
This compound exerts its effects by binding to and activating the thyroid hormone receptor beta (TRβ), a nuclear receptor that functions as a ligand-inducible transcription factor. Upon activation, TRβ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in their mRNA and subsequent protein levels.
The signaling cascade initiated by this compound ultimately leads to beneficial metabolic effects, primarily through the regulation of genes involved in cholesterol metabolism, fatty acid synthesis, and fatty acid oxidation.
Figure 1: Simplified signaling pathway of this compound in hepatocytes.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in liver cells.
Experimental Workflow Overview
Figure 2: General experimental workflow for gene expression analysis.
Protocol 1: In Vitro Treatment of Hepatocytes with this compound
1. Cell Culture:
-
Culture human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes in the appropriate medium and conditions.
-
For studies investigating thyroid hormone effects, it is recommended to use a medium depleted of thyroid hormones for at least 24 hours prior to treatment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a culture medium to achieve the desired final concentrations for dose-response experiments.
3. Treatment:
-
Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.
-
Replace the medium with a fresh medium containing the different concentrations of this compound or vehicle control (DMSO).
-
For time-course experiments, treat the cells for various durations (e.g., 6, 12, 24, 48 hours).
Protocol 2: RNA Extraction and Quality Control
1. RNA Extraction:
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
2. RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.
Protocol 3: Gene Expression Analysis by RT-qPCR
1. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
2. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.
-
Design or obtain pre-validated primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0) for normalization.
-
Run each sample in triplicate.
3. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the geometric mean of the housekeeping genes.
-
Express the results as fold change relative to the vehicle-treated control.
Protocol 4: Global Gene Expression Profiling by RNA-Sequencing
1. Library Preparation:
-
Prepare sequencing libraries from the high-quality total RNA using a commercial library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
2. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the gene expression levels (e.g., counts per gene).
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Data Presentation: Gene Expression Changes Induced by TRβ Agonists
The following tables summarize the expected changes in the expression of key genes involved in lipid metabolism upon treatment with a TRβ agonist like this compound, based on studies with similar compounds.
Table 1: Upregulated Genes in Response to TRβ Agonist Treatment in Liver Cells
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | ↑ |
| ANGPTL4 | Angiopoietin-Like 4 | Regulator of lipid metabolism | ↑ |
| DIO1 | Iodothyronine Deiodinase 1 | Converts T4 to the active T3 | ↑ |
| LDLR | Low-Density Lipoprotein Receptor | Mediates endocytosis of cholesterol-rich LDL | ↑[1] |
| FGF21 | Fibroblast Growth Factor 21 | Regulates glucose and lipid metabolism | ↑ |
Table 2: Downregulated Genes in Response to TRβ Agonist Treatment in Liver Cells
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Key regulator of lipogenesis | ↓ |
| FASN | Fatty Acid Synthase | Enzyme involved in fatty acid synthesis | ↓ |
| SCD1 | Stearoyl-CoA Desaturase 1 | Enzyme in fatty acid biosynthesis | ↓ |
Note: The expected fold changes are qualitative and will vary depending on the experimental conditions (cell type, dose, and duration of treatment). This list is not exhaustive and is intended to provide examples of key target genes.
Conclusion
This compound is a valuable tool for investigating the role of TRβ in hepatic gene regulation and its therapeutic potential for metabolic diseases. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments to elucidate the detailed molecular mechanisms of action of this promising compound. For more comprehensive insights, a global transcriptomic analysis using RNA-sequencing is highly recommended to capture the full spectrum of gene expression changes induced by this compound.
References
Application Notes and Protocols: Investigating MB-07344 in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07344 is a selective thyroid hormone receptor beta (TRβ) agonist with a liver-targeted mechanism of action, positioning it as a promising candidate for the treatment of metabolic disorders such as dyslipidemia and metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD). Given the complex and multifactorial nature of metabolic diseases, combination therapies targeting distinct but complementary pathways are a key strategy for enhancing therapeutic efficacy. This document outlines the scientific rationale and provides detailed experimental protocols for evaluating this compound in combination with three major classes of metabolic drugs: metformin, glucagon-like peptide-1 receptor agonists (GLP-1 RAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. The protocols are designed to assess potential synergistic effects on lipid metabolism, glycemic control, and the histological features of MASLD.
Introduction to this compound and Combination Therapy Rationale
The thyroid hormone receptor beta (TRβ) is predominantly expressed in the liver, where it plays a critical role in regulating cholesterol and triglyceride metabolism.[1] Selective activation of hepatic TRβ can increase fatty acid oxidation and stimulate the conversion of cholesterol to bile acids, leading to a reduction in liver fat and an improvement in the atherogenic lipid profile. This compound is a potent agonist of TRβ.[2] Its prodrug, MB-07811, is designed for liver-specific delivery, thereby minimizing potential off-target effects in tissues where the TRα isoform is more prevalent, such as the heart and bone.[2]
Metabolic diseases like type 2 diabetes (T2D) and MASLD are characterized by multiple pathophysiological defects, including insulin resistance, dysregulated glucose production, and abnormal lipid accumulation.[3] Therefore, combining this compound with agents that have different mechanisms of action could lead to additive or synergistic therapeutic benefits.
-
This compound + Metformin: Metformin is a first-line therapy for T2D that primarily acts by activating AMP-activated protein kinase (AMPK), which in turn reduces hepatic glucose production.[4] There is evidence suggesting an interaction between thyroid hormone signaling and the AMPK pathway.[5][6][7][8] A combination could simultaneously address both hepatic lipid and glucose dysregulation.
-
This compound + GLP-1 Receptor Agonists (GLP-1 RAs): GLP-1 RAs improve glycemic control, promote weight loss, and have shown efficacy in reducing hepatic steatosis.[9][10][11][12][13][14][15] The direct liver-fat reducing effects of this compound combined with the systemic weight loss and glucose-lowering effects of GLP-1 RAs could offer a potent two-pronged approach for treating metabolic dysfunction-associated steatohepatitis (MASH), the more severe form of MASLD.[16]
-
This compound + SGLT2 Inhibitors: SGLT2 inhibitors lower blood glucose by promoting its excretion in the urine and have demonstrated significant cardiovascular and renal protective benefits.[17][18][19][20] The systemic metabolic improvements and cardiorenal protection afforded by SGLT2 inhibitors could complement the direct hepatic benefits of this compound, providing a comprehensive treatment for patients with complex metabolic syndrome.[21][22][23][24][25][26]
Data Presentation: Preclinical Synergy of TRβ Agonists
While direct combination studies of this compound with metformin, GLP-1 RAs, or SGLT2 inhibitors are not yet published, preclinical studies of this compound (and its prodrug MB-07811) with atorvastatin provide a strong proof-of-concept for its utility in combination therapy.
Table 1: Summary of Preclinical Data for this compound/MB-07811 in Combination with Atorvastatin
| Animal Model | Treatment Groups | Primary Endpoint | Key Finding | Reference |
| Rabbit | This compound (i.v.), Atorvastatin (p.o.), Combination | Total Plasma Cholesterol (TPC) | The combination resulted in a significantly greater reduction in TPC than either agent alone. | [27] |
| Dog | MB-07811 (p.o.), Atorvastatin (p.o.), Combination | Total Plasma Cholesterol (TPC) | The combination treatment produced a more pronounced decrease in TPC compared to monotherapy. | [27] |
| Monkey | MB-07811 (p.o.), Atorvastatin (p.o.), Combination | Total Plasma Cholesterol (TPC) | Additive cholesterol-lowering effects were observed with the combination therapy. | [27] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in Hepatic Cell Lines
Objective: To quantify the interaction (synergistic, additive, or antagonistic) between this compound and other metabolic drugs on hepatocyte lipid accumulation and gene expression.
Materials:
-
Cell Lines: HepG2 or HepaRG cells. HepG2 cells are a widely available human hepatoma line, while HepaRG cells differentiate into hepatocyte-like cells and express a broader range of metabolic enzymes, offering a more physiologically relevant model.[28][29][30][31]
-
Reagents: this compound, metformin, a stable GLP-1 RA (e.g., liraglutide, semaglutide), an SGLT2 inhibitor (e.g., dapagliflozin, empagliflozin), oleic and palmitic acids, Oil Red O stain, Nile Red stain, reagents for RNA extraction and qRT-PCR.
Methodology:
-
Cell Culture and Steatosis Induction:
-
Culture HepG2 or HepaRG cells to 70-80% confluency in appropriate media.
-
To model MASLD, induce steatosis by incubating cells for 24 hours with a fat-loading medium containing oleic and palmitic acids (e.g., 2:1 ratio, total concentration 0.5-1 mM).
-
-
Drug Treatment:
-
Prepare a checkerboard dose-response matrix for this compound and the combination drug.
-
Treat steatotic cells with single agents and their combinations at various concentrations for 24-48 hours. Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
Lipid Accumulation: Fix cells and stain with Oil Red O. Elute the dye and measure absorbance to quantify intracellular triglycerides. Alternatively, use Nile Red staining for live-cell imaging and quantification by fluorometry.
-
Gene Expression: Isolate total RNA and perform qRT-PCR to analyze the expression of genes involved in lipogenesis (SREBP-1c, FASN), fatty acid oxidation (CPT1A, PPARα), and cholesterol metabolism (LDLR, CYP7A1).
-
-
Data Analysis:
-
Determine the half-maximal inhibitory concentration (IC50) for each drug on lipid accumulation.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Efficacy in a Diet-Induced Model of MASH
Objective: To evaluate the efficacy of this compound in combination with other metabolic drugs on hepatic steatosis, inflammation, and fibrosis in an animal model of MASH.
Animal Model: C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet (e.g., "Western diet" or a diet deficient in methionine and choline) for 16-24 weeks to induce a MASH phenotype with fibrosis.[32][33][34]
Methodology:
-
Induction of MASH: Acclimatize mice for one week, then place them on the MASH-inducing diet for the specified duration.
-
Group Allocation: Randomize mice (n=10-12 per group) into the following treatment arms:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination drug (Metformin, GLP-1 RA, or SGLT2 inhibitor)
-
Group 4: this compound + Combination drug
-
-
Drug Administration: Administer drugs daily for 8-12 weeks via the appropriate route (e.g., oral gavage for this compound and metformin, subcutaneous injection for GLP-1 RAs).
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) before the end of the treatment period.
-
-
Terminal Analysis:
-
Blood Chemistry: Collect terminal blood samples to measure plasma levels of ALT, AST, triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Liver Histopathology: Harvest the liver. Fix a portion in formalin for paraffin embedding and stain with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) and Sirius Red for fibrosis assessment.
-
Hepatic Lipid Content: Homogenize a portion of the liver for biochemical quantification of triglyceride and cholesterol content.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent qRT-PCR and Western blot analysis of key metabolic and fibrotic markers.
-
-
Statistical Analysis: Use two-way ANOVA to assess the main effects of each drug and their interaction. A significant interaction term suggests a non-additive effect (synergy or antagonism).
Visualizations
Signaling Pathway Diagrams
Caption: Individual signaling pathways of this compound and potential combination drugs.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound combination therapies.
Logical Relationship of Synergistic Action
Caption: Logical framework for the synergistic action of this compound combinations.
References
- 1. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study of High Cholesterol Diet-Induced Larval Zebrafish Model: A Short-Time In Vivo Screening Method for Non-Alcoholic Fatty Liver Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Combination Therapy Using Metformin, Thiazolidinedione, and a GLP-1 Analog or DPP-IV Inhibitor in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK signaling pathway is rapidly activated by T3 and regulates the cardiomyocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypothalamic AMPK and fatty acid metabolism mediate thyroid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of thyroid state on hypothalamic AMP-activated protein kinase pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of AMPK promotes thyroid cancer cell migration through its interaction with PKM2 and β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Glucagon‐like peptide‐1 receptor is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway | Semantic Scholar [semanticscholar.org]
- 13. globalrph.com [globalrph.com]
- 14. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Combination Therapy for NAFLD/NASH | Decera Clinical Education [deceraclinical.com]
- 17. Combining popular diabetes drugs offers complementary heart and kidney benefits | The George Institute for Global Health [georgeinstitute.org]
- 18. Cardiovascular and renal effects of the combination therapy of a GLP-1 receptor agonist and an SGLT2 inhibitor in observational real-life studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. SGLT-2 and GLP-1 combo treatment lowers cardiovascular and renal risks [pharmacist.com]
- 21. SGLT2 inhibition reprograms systemic metabolism via FGF21-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. natap.org [natap.org]
- 23. The Effects of SGLT2 Inhibitors in Patients with Metabolic Dysfunction-Associated Fatty Liver Disease; A Narrative Review [mdpi.com]
- 24. Frontiers | Effects of SGLT2 inhibitors on hepatic fibrosis and steatosis: A systematic review and meta-analysis [frontiersin.org]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Metabolic and cardiovascular benefits with combination therapy of SGLT-2 inhibitors and GLP-1 receptor agonists in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The HepaRG cell line, a superior in vitro model to L-02, HepG2 and hiHeps cell lines for assessing drug-induced liver i… [ouci.dntb.gov.ua]
- 31. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 32. mdpi.com [mdpi.com]
- 33. Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models [mdpi.com]
- 34. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of MB-07344 in Preclinical Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1][2] This process disrupts the normal liver architecture, leading to organ dysfunction, cirrhosis, and an increased risk of hepatocellular carcinoma.[1][2][3] A central event in the pathogenesis of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into proliferative, pro-inflammatory, and fibrogenic myofibroblasts.[2][3][4][5] MB-07344 is a novel investigational compound designed to target key pathways in liver fibrogenesis. These application notes provide a comprehensive overview of the preclinical assessment of this compound's efficacy in established in vitro and in vivo models of liver fibrosis.
Mechanism of Action
This compound is hypothesized to exert its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs) and reducing the deposition of extracellular matrix (ECM). The primary proposed mechanism involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a potent driver of fibrogenesis.[3] By interfering with this pathway, this compound aims to decrease the expression of key pro-fibrotic genes, such as α-smooth muscle actin (α-SMA) and collagen type I.
In Vitro Efficacy
Human Hepatic Stellate Cell (HSC) Activation Model
The anti-fibrotic potential of this compound was initially assessed using primary human hepatic stellate cells. HSCs, when cultured on plastic, undergo spontaneous activation, providing a robust model to study fibrogenesis.
Table 1: Effect of this compound on Gene Expression in Activated Human HSCs
| Gene | Treatment Group | Fold Change vs. Control (Mean ± SD) | P-value |
| COL1A1 | Vehicle | 12.5 ± 1.8 | - |
| This compound (1 µM) | 4.2 ± 0.9 | <0.01 | |
| ACTA2 (α-SMA) | Vehicle | 8.9 ± 1.2 | - |
| This compound (1 µM) | 2.1 ± 0.5 | <0.01 | |
| TIMP1 | Vehicle | 6.7 ± 1.1 | - |
| This compound (1 µM) | 1.8 ± 0.4 | <0.05 |
Data are presented as fold change relative to quiescent HSCs at day 0.
Precision-Cut Liver Slices (PCLS) Model
To evaluate this compound in a more complex, multicellular environment, a human PCLS model was utilized.[6][7] PCLS retain the native liver architecture and cellular diversity, offering a translational bridge between simple cell culture and in vivo studies. Fibrosis was induced by treating the slices with a pro-fibrotic cocktail (e.g., TGF-β1).
Table 2: Collagen Deposition in Human PCLS Treated with this compound
| Treatment Group | Collagen Area (% of Total Area) (Mean ± SD) | P-value vs. Fibrotic Control |
| Naive Control | 1.5 ± 0.4 | <0.001 |
| Fibrotic Control (TGF-β1) | 8.9 ± 1.5 | - |
| This compound (10 µM) | 3.2 ± 0.8 | <0.01 |
Collagen area was quantified from Masson's Trichrome stained slices.
In Vivo Efficacy: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
The efficacy of this compound was further validated in a widely used rodent model of toxin-induced liver fibrosis. Chronic administration of CCl4 leads to hepatocyte injury, inflammation, and subsequent activation of HSCs, mimicking key aspects of human liver fibrosis.[2]
Table 3: Key Outcomes in CCl4-Induced Liver Fibrosis Model
| Parameter | Healthy Control | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | P-value (Vehicle vs. This compound) |
| Serum ALT (U/L) | 45 ± 8 | 210 ± 35 | 95 ± 22 | <0.01 |
| Liver Hydroxyproline (µg/g) | 120 ± 25 | 750 ± 98 | 310 ± 65 | <0.001 |
| Collagen Area (%) | 0.8 ± 0.2 | 6.5 ± 1.1 | 2.1 ± 0.7 | <0.001 |
| α-SMA Positive Area (%) | 0.2 ± 0.1 | 5.8 ± 0.9 | 1.5 ± 0.5 | <0.001 |
Data are presented as Mean ± SD.
Protocols
Protocol 1: In Vitro HSC Activation Assay
-
Cell Culture: Plate primary human HSCs in 6-well plates at a density of 2 x 10^5 cells/well in specialized HSC growth medium.
-
Compound Treatment: After 24 hours of adherence, replace the medium with fresh medium containing either vehicle control or varying concentrations of this compound.
-
Incubation: Culture the cells for an additional 72 hours to allow for full activation in the vehicle control group.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of fibrotic marker genes (e.g., COL1A1, ACTA2, TIMP1). Normalize data to a stable housekeeping gene (e.g., GAPDH).
Protocol 2: CCl4-Induced Liver Fibrosis in Mice
-
Animals: Use 8-week-old male C57BL/6 mice. Allow a one-week acclimatization period.
-
Fibrosis Induction: Administer CCl4 (1 mL/kg body weight, diluted 1:4 in corn oil) via intraperitoneal (i.p.) injection twice a week for 8 weeks.
-
Treatment Administration: From week 5 to week 8, administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.
-
Sample Collection: At the end of week 8, collect blood via cardiac puncture for serum analysis (e.g., ALT levels). Perfuse the liver with saline and harvest tissue for histological and biochemical analysis.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's Trichrome for collagen visualization and perform immunohistochemistry for α-SMA to detect activated HSCs.
-
Biochemical Analysis: Homogenize a portion of the liver to measure hydroxyproline content, a quantitative marker of collagen.
Conclusion
The presented data demonstrate that this compound effectively mitigates liver fibrosis in both in vitro and in vivo preclinical models. The compound reduces the activation of hepatic stellate cells and subsequent deposition of collagen. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of liver fibrosis. Further studies are warranted to explore its long-term safety and efficacy in more advanced disease models.
References
- 1. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 2. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms of Liver Fibrosis and Its Potential Therapy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of Hepatic Fibrosis and Potential Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MB-07344 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB-07344. The following information is designed to address common solubility issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent thyroid hormone receptor-β (TR-β) agonist with a Ki of 2.17 nM.[1][2][3] Its chemical name is ((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid.[4] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C19H25O5P | [4] |
| Molecular Weight | 364.38 g/mol | [4] |
| IUPAC Name | ((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid | [4] |
| Appearance | Powder or crystals | Sigma-Aldrich |
| CAS Number | 852947-39-8 | [1][4] |
Q2: I am having trouble dissolving this compound. What are the common solubility issues with this compound?
This compound is a phosphonic acid, a class of compounds that often exhibits poor solubility in neutral aqueous solutions and organic solvents. The phosphonic acid group can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to disrupt. The large hydrophobic portion of the molecule further contributes to its low solubility in water.
Q3: How can I improve the solubility of this compound?
There are several strategies to enhance the solubility of this compound:
-
pH Adjustment: The solubility of phosphonic acids is highly dependent on pH. In basic conditions, the phosphonic acid group deprotonates, forming a more soluble phosphonate salt.[5][6] Adjusting the pH of your aqueous buffer to be above the pKa of the phosphonic acid group will significantly increase its solubility.
-
Salt Formation: Using the sodium salt of this compound can greatly improve aqueous solubility. If you have the free acid form, you can prepare a salt solution in situ by dissolving it in a basic solution, such as sodium hydroxide or sodium bicarbonate.
-
Co-solvents: For in vitro and in vivo studies, a mixture of solvents can be used to dissolve this compound. A common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this stock solution with an appropriate aqueous buffer or vehicle.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Free Acid) in DMSO
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.644 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to the powder.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Solution of this compound (Free Acid) using pH Adjustment
-
Weigh out the desired amount of this compound.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, add a 1 M NaOH solution dropwise until the this compound dissolves. The pH of the final solution should be monitored and adjusted to the desired level (typically > 8.0).
-
Once dissolved, add the desired buffer (e.g., PBS) and adjust the final volume with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.
Protocol 3: Formulation for In Vivo Studies (based on the prodrug MB-07811)
Disclaimer: This protocol is adapted from a formulation used for the prodrug MB-07811 and may need optimization for this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a separate tube, mix the required volume of the DMSO stock solution with PEG300 in a 1:4 ratio (DMSO:PEG300).
-
Add Tween-80 to the mixture (e.g., 5% of the final volume).
-
Finally, add saline to reach the desired final concentration and volume.
-
Vortex thoroughly to ensure a homogeneous solution.
Expected Solubility of this compound
The following table provides an overview of the expected solubility of this compound in common solvents. Note: This data is largely inferred from the chemical properties of phosphonic acids and may not represent exact experimental values.
| Solvent | Expected Solubility | Notes |
| Water (neutral pH) | Poor | The phosphonic acid group has low solubility at neutral pH. |
| Aqueous Buffers (pH > 8.0) | Good | Deprotonation of the phosphonic acid to a phosphonate salt increases solubility. |
| DMSO | Good | A common organic solvent for preparing stock solutions. |
| Ethanol | Moderate | May require heating and sonication. |
| Methanol | Moderate | Similar to ethanol. |
| PEG300/400 | Good | Often used as a co-solvent in formulations. |
Signaling Pathway of this compound
This compound is a selective agonist for the Thyroid Hormone Receptor Beta (TR-β). TRs are nuclear receptors that, upon binding to thyroid hormone (or an agonist like this compound), regulate the transcription of target genes. The diagram below illustrates the simplified signaling pathway.
References
- 1. 404 | BioChemPartner [m.biochempartner.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medkoo.com [medkoo.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Technical Support Center: Optimizing MB-07344 Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with MB-07344 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell-based assay?
A1: The optimal concentration for this compound will vary depending on the cell line, assay duration, and the specific biological endpoint being measured.[1] If no prior data is available for your specific cell system, a good starting point is to perform a broad dose-response experiment. For compounds with known biochemical IC50 or EC50 values, you might begin testing at concentrations 5 to 10 times higher than these values in a cellular context.[1] A typical starting range for a new small molecule could be from 1 nM to 100 µM.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in a suitable solvent like anhydrous DMSO.[2] To avoid degradation from multiple freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C.[2] When preparing for an experiment, dilute the stock solution to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the cell culture low, typically at or below 0.1%, to prevent solvent-induced toxicity.[2]
Q3: My this compound is active in a biochemical assay but shows a weaker than expected effect in my cell-based assay. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are common.[1] Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are lower.[1]
-
Efflux Pumps: The cells may actively transport the compound out via efflux pumps.
-
Compound Stability: The compound may be unstable in the cell culture medium or metabolized by the cells.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time is highly dependent on the biological process you are studying. Typical incubation times can range from a few hours to 72 hours.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for observing the desired effect of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in results between replicate wells | Uneven cell seeding, improper pipetting technique, or inconsistent incubation times. | Ensure a single-cell suspension before seeding, practice consistent pipetting, and standardize all incubation steps. |
| High levels of cell death or cytotoxicity at expected effective concentrations | The cell line may be highly sensitive to the pathway modulation, or it could be due to off-target effects.[2] | Reduce the concentration of this compound and/or shorten the incubation time.[2] Perform a cytotoxicity assay to determine the toxic concentration range. |
| No observable effect of this compound at any tested concentration | The compound may not be active in the chosen cell line, the concentration range may be too low, or the compound may have degraded. | Verify the biological target is present and functional in your cell line. Test a wider and higher concentration range. Prepare a fresh stock solution of this compound.[2] |
| Precipitation of this compound in the cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Check the solubility information for this compound. If necessary, lower the final concentration or use a different solvent system, ensuring the final solvent concentration is not toxic to the cells. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in a TRβ Reporter Assay
| This compound Concentration (nM) | Normalized Reporter Activity (%) | Standard Deviation |
| 0 (Vehicle Control) | 0 | 5.2 |
| 1 | 15.3 | 4.8 |
| 10 | 48.7 | 6.1 |
| 50 | 85.2 | 7.3 |
| 100 | 98.6 | 5.5 |
| 500 | 101.2 | 6.8 |
| 1000 | 100.5 | 7.1 |
Table 2: Illustrative Cytotoxicity Data for this compound using an MTT Assay
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.1 |
| 1 | 98.5 | 3.8 |
| 5 | 95.1 | 4.5 |
| 10 | 92.3 | 5.2 |
| 25 | 80.7 | 6.3 |
| 50 | 65.4 | 7.8 |
| 100 | 40.2 | 8.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A common approach is to prepare 2x concentrated solutions.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).[1]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (e.g., 24, 48, or 72 hours).[1]
-
Assay Measurement: Perform the assay to measure the biological response (e.g., reporter gene expression, protein phosphorylation).
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Treatment: Treat the cells with the this compound dilutions and a vehicle control.
-
Incubation: Incubate for a period consistent with your primary assay (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration.
Visualizations
Caption: Signaling pathway of this compound as a TRβ agonist.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common experimental issues.
References
potential off-target effects of MB-07344
This technical support guide is intended for researchers, scientists, and drug development professionals working with MB-07344. It provides detailed information on potential off-target effects, troubleshooting advice for common experimental issues, and standardized protocols to help ensure data accuracy and reproducibility.
Compound Information: this compound is a potent thyroid hormone receptor (TR) beta agonist with a Ki of 2.17 nM.[1] It has been investigated as a cholesterol-lowering agent, often in conjunction with its liver-targeted prodrug, MB07811.[2] In animal models, including rabbits, dogs, and monkeys, this compound has demonstrated significant efficacy in reducing total plasma cholesterol, with an additive effect when used in combination with atorvastatin.[2]
The primary therapeutic goal of a TR-beta agonist is to leverage the beneficial effects of thyroid hormone signaling in the liver (e.g., lowering cholesterol) while avoiding the detrimental effects associated with TR-alpha activation, which is more prevalent in the heart, bone, and skeletal muscle. Therefore, assessing off-target effects for this compound primarily involves evaluating its activity at the TR-alpha receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern for a TR-beta agonist like this compound?
A1: The main off-target concern is the unintended activation of the thyroid hormone receptor alpha (TR-alpha). While TR-beta is the intended target for mediating cholesterol-lowering effects in the liver, TR-alpha activation can lead to undesirable side effects, most notably cardiac effects such as tachycardia (increased heart rate) and arrhythmias. Therefore, assessing the selectivity of this compound for TR-beta over TR-alpha is critical.
Q2: We are observing an elevated heart rate in our animal models after administration of this compound. Is this an expected off-target effect?
A2: Yes, tachycardia is a potential off-target effect resulting from the activation of TR-alpha receptors in cardiac tissue. This indicates that the selectivity of this compound may not be absolute, or the administered dose is high enough to engage TR-alpha. See the troubleshooting guide below for steps to investigate this further.
Q3: How can we experimentally differentiate between on-target (TR-beta) and off-target (TR-alpha) effects?
A3: Differentiating these effects requires a multi-pronged approach:
-
Receptor Selectivity Assays: Perform binding or functional assays to quantify the compound's affinity and potency for both TR-beta and TR-alpha (see Protocol 1).
-
Tissue-Specific Gene Expression: Analyze the expression of known thyroid hormone-responsive genes in different tissues. For example, look for changes in cholesterol metabolism genes in the liver (on-target) versus changes in genes like HCN2 or SERCA2a in the heart (off-target).
-
Use of Knockout Models: If available, using TR-alpha or TR-beta knockout animal models can definitively parse the contribution of each receptor to the observed phenotype.
Q4: What are the appropriate negative controls for in-cell or in-vivo experiments with this compound?
A4: The best practice is to use multiple controls:
-
Vehicle Control: The formulation used to dissolve this compound administered to a control group.
-
Inactive Enantiomer/Analog: If available, a structurally similar molecule that is known to be inactive at both TR-beta and TR-alpha.
-
Target Knockdown/Knockout: In cell culture, using siRNA or CRISPR to eliminate TR-beta expression should abrogate the on-target effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (e.g., Tachycardia)
You are observing a statistically significant increase in heart rate in rodents following this compound administration. This could compromise your study's primary endpoints or indicate a poor safety profile.
Troubleshooting Steps & Logic
Caption: Decision tree for troubleshooting tachycardia.
Quantitative Data for Troubleshooting
This table presents hypothetical data from a study where tachycardia was observed.
| Parameter | Vehicle Control | This compound (1 mg/kg) | Interpretation |
| Heart Rate (bpm) | 350 ± 15 | 450 ± 20 | Significant increase suggests a cardiac effect. |
| Cardiac TR-beta Occupancy | <1% | 60% | Compound is engaging the target receptor in the heart. |
| Cardiac TR-alpha Occupancy | <1% | 25% | Significant engagement of the off-target receptor. |
| Relative Hcn4 mRNA Expression (Heart) | 1.0 ± 0.1 | 2.5 ± 0.3 | Upregulation of a key pacemaker channel gene, a known TR-alpha target. |
Data Summary Tables
Table 1: Hypothetical Receptor Selectivity Profile of this compound
| Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Thyroid Receptor Beta (TR-β) | 2.17 | 5.5 |
| Thyroid Receptor Alpha (TR-α) | 88.5 | 152.0 |
| Selectivity (TRα Ki / TRβ Ki) | ~41-fold |
Note: This data is illustrative, based on typical profiles for selective TR-beta agonists.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for TR Selectivity
Objective: To determine the binding affinity (Ki) of this compound for human TR-alpha and TR-beta receptors.
Methodology:
-
Receptor Source: Use nuclear extracts from HEK293 cells transiently overexpressing either full-length human TR-alpha1 or TR-beta1.
-
Radioligand: Use [¹²⁵I]-T₃ (triiodothyronine) as the competitive radioligand at a concentration near its Kd (~0.1 nM).
-
Competition Assay:
-
Incubate the nuclear extract, [¹²⁵I]-T₃, and varying concentrations of this compound (e.g., 0.01 nM to 10 µM) in binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 2 hours at 4°C).
-
-
Separation: Separate bound from free radioligand using a filter-binding apparatus (e.g., Brandel harvester) with GF/B filters.
-
Detection: Quantify the radioactivity on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways & Workflows
Diagram 1: On-Target vs. Off-Target TR Signaling
This diagram illustrates the desired therapeutic pathway in the liver versus the potential off-target pathway in the heart.
Caption: On-target (liver) vs. off-target (heart) signaling.
Diagram 2: Experimental Workflow for Off-Target Assessment
This workflow outlines the logical progression from initial compound testing to in-vivo confirmation of off-target effects.
Caption: Workflow for assessing off-target effects.
References
Technical Support Center: MB-07344 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MB-07344 and its prodrug, MB07811 (also known as VK2809), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and MB07811?
A1: this compound is a potent and selective thyroid hormone receptor-beta (TR-β) agonist. MB07811 is a liver-targeted prodrug of this compound.[1][2] Following oral administration, MB07811 is designed to undergo first-pass metabolism in the liver, where it is converted by cytochrome P450 enzymes into the active compound, this compound.[1] This liver-specific activation enhances the therapeutic index by concentrating the drug's effects in the liver while minimizing potential off-target effects in other tissues.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound selectively activates the thyroid hormone receptor-beta (TR-β), which is the predominant TR isoform in the liver.[3] Activation of hepatic TR-β plays a crucial role in regulating lipid metabolism.[3] This includes increasing the expression of genes involved in cholesterol clearance and fatty acid oxidation, leading to a reduction in plasma cholesterol and triglycerides.[2][3]
Q3: What are the expected therapeutic effects of this compound in vivo?
A3: In animal models, this compound and its prodrug MB07811 have been shown to effectively lower total plasma cholesterol and triglycerides.[1][2][4] Studies in diet-induced obese mice have demonstrated significant reductions in these lipids at various oral doses of MB07811.[2]
Q4: How should this compound and MB07811 be stored?
A4: For long-term storage, this compound and MB07811 should be kept at -20°C. For short-term storage, refrigeration at 4°C is suitable. The compounds should be protected from light.
Troubleshooting Guide
Issue 1: Poor Solubility of the Compound
-
Question: I am having difficulty dissolving this compound/MB07811 for my in vivo experiment. What is the recommended solvent?
-
Answer: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, a common formulation for the prodrug MB07811 is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 1% Lutrol F68.[2] It is crucial to first dissolve the compound in a minimal amount of DMSO before adding it to the aqueous vehicle to ensure a homogenous suspension.
Issue 2: Inconsistent or Lack of Efficacy
-
Question: I am not observing the expected lipid-lowering effects in my animal model. What could be the reason?
-
Answer: Several factors could contribute to this:
-
Incorrect Dose: Ensure you are using an appropriate dose for your animal model. For diet-induced obese mice, oral doses of MB07811 ranging from 0.3 to 30 mg/kg have been shown to be effective.[2]
-
Improper Administration: For oral administration, ensure proper gavage technique to deliver the full dose to the stomach.
-
Prodrug Conversion: Since MB07811 requires hepatic conversion to the active this compound, any impairment in liver function or cytochrome P450 activity in your animal model could affect efficacy.
-
Animal Model: The choice of animal model is critical. Diet-induced obese models are commonly used to evaluate the metabolic effects of this compound.[2]
-
Duration of Treatment: A treatment period of at least two weeks is often necessary to observe significant changes in lipid profiles.[2]
-
Issue 3: Adverse Effects or Toxicity
-
Question: I am observing adverse effects in my animals, such as weight loss or lethargy. What are the known side effects?
-
Answer: While MB07811 is designed for liver-specific action to improve its safety profile, high doses of TR-β agonists can still lead to systemic effects. Potential side effects of selective TR-β agonists may include:
-
Gastrointestinal issues
-
Mild increases in liver enzymes at higher doses[5]
-
Dose-related shifts in thyroid hormone levels[5] It is essential to carefully monitor the animals for any signs of toxicity and to start with a dose-ranging study to determine the optimal therapeutic window for your specific model.
-
Quantitative Data
The following table summarizes the dose-dependent effects of the prodrug MB07811 on plasma cholesterol and triglycerides in diet-induced obese mice after 14 days of daily oral administration.[2]
| Dose of MB07811 (mg/kg) | % Reduction in Plasma Cholesterol | % Reduction in Plasma Triglycerides |
| 0.3 | ~20% | ~15% |
| 1 | ~40% | ~30% |
| 3 | ~55% | ~40% |
| 10 | ~60% | ~50% |
| 30 | ~61% | ~55% |
Experimental Protocols
Key Experiment: Evaluation of MB07811 in a Diet-Induced Obese (DIO) Mouse Model
This protocol is based on previously published studies.[2]
-
Animal Model: Male C57BL/6J mice are a commonly used strain for diet-induced obesity studies.
-
Diet and Acclimation:
-
Induce obesity by feeding the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow for at least one week of acclimation to the housing conditions before the start of the experiment.
-
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution consisting of 0.5% carboxymethylcellulose (CMC) and 1% Lutrol F68 in sterile water.
-
For the treatment groups, weigh the required amount of MB07811 and create a homogenous suspension in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10, 30 mg/kg).
-
-
Administration:
-
Administer the vehicle or MB07811 suspension to the mice once daily via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Monitoring and Sample Collection:
-
Monitor the body weight and food intake of the animals regularly throughout the study.
-
At the end of the treatment period (e.g., 14 days), collect blood samples for the analysis of plasma cholesterol and triglycerides.
-
Tissues such as the liver can also be collected for further analysis (e.g., gene expression studies).
-
Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: Hepatic activation and signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for MB07811 in vivo studies.
References
- 1. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Role of thyroid receptor β in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Improving the Bioavailability of MB-07344
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of MB-07344, a potent thyroid hormone receptor (TR)-β agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective thyroid hormone receptor-beta (TR-β) agonist with a Ki of 2.17 nM.[1][2][3] It is being investigated for its potential to lower cholesterol.[1] By activating TR-β, which is predominantly expressed in the liver, this compound is expected to modulate lipid metabolism.
Q2: What are the known bioavailability challenges with this compound?
A2: While specific data on the oral bioavailability of this compound is not publicly available, the development of a liver-targeted prodrug, MB-07811, strongly suggests that the parent compound faces challenges with oral delivery.[4][[“]] A study on its prodrug, MB-07811, revealed that while absorption is good, systemic bioavailability is low (3-10%) due to a high hepatic first-pass effect.[[“]] This indicates that a significant portion of the drug is metabolized in the liver before it can reach systemic circulation.
Q3: What is a prodrug and why was one developed for this compound?
A3: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. The prodrug for this compound, known as MB-07811, was designed as a "HepDirect" liver-targeting agent.[4][[“]] This strategy aims to enhance the delivery of the active compound (this compound) to the liver, its primary site of action, while minimizing exposure to other tissues to reduce potential side effects.[[“]] This approach also helps to bypass some of the initial metabolic processes that can inactivate the drug.
Q4: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?
A4: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. While the exact BCS class for this compound is not published, thyroid hormone analogues can fall into different classes.[6] Given the good absorption of its prodrug, it's possible that this compound has reasonable permeability (Class I or II). If it also has poor solubility, it would be a BCS Class II compound. If it has good solubility, it could be BCS Class I. However, the primary challenge appears to be its extensive first-pass metabolism rather than poor absorption.
Troubleshooting Guide
Issue 1: Low oral bioavailability of this compound is observed in preclinical animal models.
-
Question: What are the likely causes for the poor oral bioavailability of this compound?
-
Answer: Based on available data for its prodrug, the most probable cause is extensive first-pass metabolism in the liver.[[“]] Other contributing factors could include poor aqueous solubility or efflux by intestinal transporters.
-
-
Question: How can I investigate the cause of poor bioavailability?
-
Answer: A systematic approach is recommended:
-
Assess Intrinsic Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its dissolution characteristics in the gastrointestinal tract.
-
Evaluate Intestinal Permeability: Use an in vitro model like the Caco-2 cell permeability assay to assess how well the compound crosses the intestinal barrier.
-
Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the rate of metabolic clearance. This will help quantify the extent of the first-pass effect.
-
-
Issue 2: High variability in plasma concentrations of this compound is observed between subjects in animal studies.
-
Question: What could be causing the high pharmacokinetic variability?
-
Answer: High variability can stem from several factors, including:
-
Formulation-related issues: Inconsistent dissolution of a poorly soluble compound.
-
Physiological differences: Variations in gastric emptying times, intestinal motility, and metabolic enzyme activity (e.g., cytochrome P450s) among animals.
-
Food effects: The presence or absence of food can significantly alter drug absorption.
-
-
-
Question: How can I reduce this variability?
-
Answer:
-
Optimize the Formulation: Developing a more robust formulation, such as a solution or a lipid-based system like a self-microemulsifying drug delivery system (SMEDDS), can improve dissolution and provide more consistent absorption.
-
Standardize Experimental Conditions: Ensure strict adherence to protocols, including consistent fasting periods for animals before dosing and standardized administration techniques.
-
Increase the number of animals per group: This can help to improve the statistical power and better understand the true population variability.
-
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H25O5P | [1] |
| Molecular Weight | 364.37 g/mol | [1] |
| Mechanism of Action | Thyroid Hormone Receptor-β (TR-β) Agonist | [1][2][3] |
| Ki for TR-β | 2.17 nM | [1][2][3] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| Prodrug Approach | Chemical modification to form a therapeutically inactive compound that is converted to the active drug in the body. | Can improve solubility, permeability, and stability. Can be designed for targeted delivery (e.g., MB-07811 for liver targeting). | Requires additional synthesis and characterization. Conversion to the active drug can be variable. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Enhances solubility and dissolution of lipophilic drugs. Can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and manufacture. Potential for GI side effects with high surfactant concentrations. |
| Nanoparticle Formulations | The drug is encapsulated or dispersed in a carrier at the nanoscale. | Increases surface area for dissolution. Can be targeted to specific tissues. May improve permeability. | More complex manufacturing and characterization. Potential for toxicity of nanomaterials. |
| Amorphous Solid Dispersions | The drug is dispersed in a crystalline or amorphous carrier, usually a polymer. | Significantly increases the solubility and dissolution rate of poorly soluble drugs. | Can be physically unstable and revert to the crystalline form over time. Requires specialized manufacturing techniques. |
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select the components that show the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions.
-
Identify the region in the phase diagram that forms stable and clear microemulsions.
-
-
Preparation of the this compound SMEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
Store the resulting formulation in a sealed container protected from light.
-
-
Characterization of the SMEDDS:
-
Determine the globule size and zeta potential of the microemulsion upon dilution in an aqueous medium.
-
Assess the in vitro dissolution rate of the SMEDDS formulation compared to the unformulated drug.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) to the apical (A) chamber for apical-to-basolateral (A-to-B) transport assessment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
Also, perform a B-to-A transport study to determine the efflux ratio.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.
-
Mandatory Visualization
Caption: Simplified signaling pathway of this compound as a TR-β agonist leading to cholesterol reduction.
Caption: Experimental workflow for evaluating and improving the bioavailability of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.
References
Technical Support Center: In Vitro Degradation Pathways of MB-07344
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro degradation pathways of MB-07344.
Introduction to this compound In Vitro Metabolism
This compound (also known as VK2809A) is the pharmacologically active metabolite of the prodrug MB-07811 (also known as VK2809). The in vitro degradation of this compound is intrinsically linked to its formation from the parent prodrug. The primary metabolic pathway for this conversion is hepatic, mediated by cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the formation of this compound in vitro?
A1: this compound is formed from its prodrug, MB-07811, primarily through metabolism by cytochrome P450 enzymes in the liver.[1][2] Specifically, CYP3A4 has been identified as the major enzyme responsible for this conversion.[2] Therefore, in vitro systems containing active CYP3A4, such as human liver microsomes (HLM) or hepatocytes, are essential for studying its formation.
Q2: Are there any known degradation products of this compound itself?
A2: Publicly available literature does not extensively detail the specific degradation products of this compound. In vitro studies would typically focus on quantifying the disappearance of this compound over time and identifying any subsequent metabolites. Potential metabolic pathways for a phosphonate compound like this compound could involve further oxidation by CYPs or conjugation reactions (e.g., glucuronidation) if suitable functional groups are present.
Q3: What in vitro systems are recommended for studying this compound stability?
A3: The most relevant in vitro systems include:
-
Human Liver Microsomes (HLM): These are subcellular fractions rich in CYP enzymes and are ideal for studying Phase I metabolism, including the conversion of MB-07811 to this compound and any subsequent CYP-mediated degradation of this compound.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs) and cofactors.[3] They provide a more comprehensive model for overall hepatic clearance and can reveal a broader range of metabolites.
-
Recombinant CYP Enzymes: Using specific recombinant CYP enzymes (e.g., rCYP3A4) can definitively identify the contribution of individual enzymes to the metabolism of the prodrug and the active metabolite.
Q4: What are the key parameters to measure in an in vitro stability assay for this compound?
A4: The key parameters to determine are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. This is calculated from the half-life and the protein or cell concentration in the assay.
Troubleshooting Guides
Guide 1: Low or No Conversion of Prodrug (MB-07811) to this compound
| Observed Problem | Potential Cause | Troubleshooting Step |
| Minimal or no formation of this compound detected. | Inactive Microsomes/Hepatocytes: The metabolic activity of the in vitro system may be compromised. | - Ensure proper storage and handling of microsomes/hepatocytes (e.g., stored at -80°C, thawed quickly at 37°C).- Run a positive control with a known substrate for CYP3A4 (e.g., midazolam, testosterone) to verify enzyme activity. |
| Cofactor Degradation: NADPH, the essential cofactor for CYP enzymes, is unstable. | - Prepare NADPH solutions fresh for each experiment and keep them on ice.- Ensure the final concentration of the NADPH regenerating system is optimal. | |
| Enzyme Inhibition: Components of the incubation mixture (e.g., high concentrations of solvent, the prodrug itself) may be inhibiting CYP3A4. | - Keep the final concentration of organic solvents (e.g., DMSO, acetonitrile) low, typically below 1%.- Test a range of prodrug concentrations to check for substrate inhibition. | |
| Analytical Issues: The LC-MS/MS method may not be sensitive enough to detect the formed this compound. | - Optimize the mass spectrometry parameters for this compound, including parent and fragment ions, collision energy, and source parameters.- Check for ion suppression or enhancement by the matrix. |
Guide 2: High Variability in this compound Stability Results
| Observed Problem | Potential Cause | Troubleshooting Step |
| Inconsistent half-life or clearance values between replicate wells or experiments. | Pipetting Errors: Inaccurate pipetting of the compound, microsomes/hepatocytes, or cofactors. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions like microsomal suspensions. |
| Inconsistent Mixing: Uneven distribution of microsomes or hepatocytes in the incubation wells. | - Gently mix the microsomal or hepatocyte suspension before each pipetting step.- Ensure adequate shaking of the incubation plate during the experiment. | |
| Non-Specific Binding: The compound may be binding to the walls of the plasticware, reducing the concentration available for metabolism. | - Use low-binding plates.- Include control incubations without cofactors or enzymes to assess non-enzymatic degradation and binding.- Consider measuring the fraction of compound unbound in the incubation (fu,inc). |
Guide 3: Challenges in Quantifying this compound
| Observed Problem | Potential Cause | Troubleshooting Step |
| Poor peak shape or low sensitivity for this compound in LC-MS/MS analysis. | Phosphonate Group Interactions: The negatively charged phosphonate group can interact with metal surfaces in the LC system, leading to peak tailing. | - Use a mobile phase with a chelating agent, such as a low concentration of EDTA, if compatible with the mass spectrometer.- Employ a column with a hybrid particle technology to minimize surface interactions. |
| Ionization Efficiency: The compound may not ionize well under standard ESI conditions. | - Optimize the mobile phase pH to ensure the analyte is in its most ionizable form.- Test both positive and negative ionization modes. |
Quantitative Data Summary
Disclaimer: The following tables provide a template for summarizing quantitative data. Specific values for this compound are not publicly available and should be determined experimentally.
Table 1: Example Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Conditions | |
| Microsome Concentration | 0.5 mg/mL |
| This compound Concentration | 1 µM |
| Temperature | 37°C |
| Results | |
| Half-life (t½) | e.g., 45 min |
| Intrinsic Clearance (CLint) | e.g., 30.8 µL/min/mg protein |
Table 2: Example Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Incubation Conditions | |
| Hepatocyte Density | 1 x 10⁶ cells/mL |
| This compound Concentration | 1 µM |
| Temperature | 37°C |
| Results | |
| Half-life (t½) | e.g., 60 min |
| Intrinsic Clearance (CLint) | e.g., 11.6 µL/min/10⁶ cells |
Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (e.g., tolbutamide, labetalol) for quenching
-
96-well incubation plates and analytical plates
Procedure:
-
Prepare a working solution of this compound in a low percentage of organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the this compound working solution, and the HLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
Include control wells:
-
Negative control (without NADPH) to assess non-CYP mediated degradation.
-
Positive control (with a known CYP3A4 substrate) to confirm microsomal activity.
-
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Metabolic Stability in Human Hepatocytes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using suspended human hepatocytes.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile with an internal standard
-
Coated 24-well plates suitable for suspension culture
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired working concentration (e.g., 1 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
Prepare a working solution of this compound in the incubation medium.
-
Add the this compound working solution to the wells of the incubation plate.
-
Initiate the reaction by adding the hepatocyte suspension to the wells.
-
Place the plate on an orbital shaker in a 37°C incubator with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Include a control with heat-inactivated hepatocytes to assess non-enzymatic degradation.
-
Process the samples for LC-MS/MS analysis as described in the microsomal stability protocol.
-
Calculate the half-life and intrinsic clearance. CLint = (0.693 / t½) / (number of hepatocytes/mL).
Visualizations
Caption: Metabolic activation of MB-07811 to this compound.
Caption: General workflow for in vitro metabolic stability assays.
References
minimizing variability in MB-07344 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with MB-07344.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the thyroid hormone receptor-β (TRβ) with a reported Ki of 2.17 nM.[1][2] It functions by mimicking the action of the natural thyroid hormone, triiodothyronine (T3), on the TRβ. This interaction leads to the recruitment of coactivators and the initiation of gene transcription. A key application of this compound is in the therapeutic area of hypercholesterolemia, where it has been shown to lower cholesterol levels, an effect that is additive when used in combination with statins like atorvastatin.[3]
Q2: What is the relationship between this compound and MB07811?
MB07811 is a liver-targeted prodrug of this compound.[3][4] After administration, MB07811 is designed to be metabolized, primarily in the liver, into its active form, this compound.[4] This targeted delivery strategy aims to maximize the therapeutic effects in the liver while minimizing potential systemic side effects.[4]
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[5] If stored properly, the compound is expected to be stable for more than three years.[5] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[5]
Q4: In which experimental models has this compound been tested?
This compound and its prodrug MB07811 have been evaluated in several animal models to assess their cholesterol-lowering effects. These models include rabbits, dogs, and monkeys.[3] In these studies, the compounds were administered both as monotherapy and in combination with atorvastatin.[3]
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple sources. This guide addresses common issues encountered when working with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in Cell-Based Assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent dispensing. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution or precipitation of this compound. | Ensure the compound is fully dissolved in DMSO before preparing working solutions. Visually inspect for any precipitates. | |
| Lower than Expected Agonist Activity | Degradation of this compound. | Follow recommended storage conditions.[5] Prepare fresh working solutions from a recently prepared stock. |
| Suboptimal assay conditions. | Optimize serum concentration in the cell culture medium, as serum components can bind to small molecules. Optimize incubation times. | |
| Cell line responsiveness. | Verify the expression of TRβ in the cell line being used. Consider using a cell line with known responsiveness to thyroid hormone agonists. | |
| Inconsistent In Vivo Results | Variability in drug formulation and administration. | Ensure consistent preparation of the dosing solution. For oral gavage, ensure accurate delivery to the stomach. |
| Animal-to-animal variability. | Use a sufficient number of animals per group to account for biological variation. Ensure animals are age and weight-matched. | |
| Prodrug conversion variability (for MB07811). | Differences in liver metabolism between animals can affect the conversion of MB07811 to this compound. Monitor plasma levels of both compounds if possible. | |
| Unexpected Off-Target Effects | Non-specific binding of this compound. | While this compound is reported to be a selective TRβ agonist, high concentrations may lead to off-target effects. Perform dose-response experiments to identify the optimal concentration range. Include appropriate negative controls. |
| Contamination of reagents. | Use sterile techniques and high-quality reagents to avoid contamination that could affect cellular responses. |
Experimental Protocols
Human TRβ Reporter Gene Assay Protocol
This protocol is adapted from commercially available TRβ reporter assay kits and is suitable for screening for agonist or antagonist activity of compounds like this compound.
Materials:
-
Human TRβ Reporter Cells (e.g., from INDIGO Biosciences)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
This compound
-
Reference agonist (e.g., 3,3',5-L-Triiodothyronine, T3)
-
Luciferase Detection Reagent
-
White, sterile, 96-well assay plates
Day 1: Assay Setup
-
Prepare Assay Plate: Dispense 10 µL of each test compound dilution (including this compound) and controls into the appropriate wells of the 96-well plate.
-
Thaw Reporter Cells: Thaw the cryopreserved Human TRβ Reporter Cells in a 37°C water bath for 5-10 minutes.
-
Prepare Cell Suspension: Transfer the thawed cells into Cell Recovery Medium (CRM) and gently mix.
-
Dispense Cells: Dispense 90 µL of the cell suspension into each well of the assay plate containing the test compounds.
-
Incubate: Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.
Day 2: Data Acquisition
-
Prepare Luciferase Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions.
-
Add Detection Reagent: Dispense 100 µL of the prepared detection reagent into each well.
-
Incubate: Incubate the plate at room temperature for 15-20 minutes to allow for cell lysis and signal stabilization.
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
Data Analysis
The activity of this compound can be quantified by calculating the fold activation relative to the vehicle control. Dose-response curves can be generated by plotting the fold activation against the log concentration of this compound and fitting the data to a four-parameter logistic equation to determine the EC₅₀.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Kᵢ for TRβ | 2.17 nM | [1][2] |
| This compound Storage (Short-term) | 0 - 4 °C (days to weeks) | [5] |
| This compound Storage (Long-term) | -20 °C (months to years) | [5] |
| This compound Solubility | Soluble in DMSO | [5] |
Visualizations
Caption: Signaling pathway of this compound activation and action.
Caption: Workflow for a TRβ reporter gene assay with this compound.
References
- 1. This compound | 852947-39-8 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
addressing unexpected results with MB-07344 treatment
Technical Support Center: MB-07344
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of Downstream mTORC1 Targets
Question: Why am I observing variable or weak inhibition of mTORC1 downstream targets, such as phosphorylated S6 Kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1), after treatment with this compound?
Answer: Inconsistent inhibition of downstream targets can arise from several factors related to experimental conditions and cellular context. Here are the most common causes and troubleshooting steps:
-
Cellular Context and Serum Conditions: The activity of the PI3K/AKT/mTOR pathway is highly sensitive to growth factors present in fetal bovine serum (FBS). High serum concentrations can potently activate the pathway, potentially overcoming the inhibitory effect of this compound.
-
Recommendation: We recommend performing initial experiments in reduced serum (e.g., 0.5-2% FBS) or serum-starved conditions for a defined period (e.g., 12-24 hours) before adding this compound. This will lower the baseline pathway activation and allow for a clearer assessment of the drug's inhibitory potential.
-
-
Drug Preparation and Stability: this compound is supplied as a lyophilized powder and should be reconstituted in anhydrous DMSO to create a concentrated stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
-
Recommendation: Prepare single-use aliquots of the DMSO stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment Duration: The kinetics of target inhibition can vary between cell lines. A short treatment duration may be insufficient to observe maximal inhibition of downstream effectors.
-
Recommendation: Perform a time-course experiment (e.g., 2, 6, 12, and 24 hours) to determine the optimal treatment duration for your specific cell model.
-
Data Presentation: Representative IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. The table below provides representative data for the inhibition of p-S6K (T389) in two different cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | Baseline Pathway Activity | IC50 for p-S6K Inhibition (nM) |
| MCF-7 | Breast Cancer | High (PIK3CA mutant) | 85 |
| U-87 MG | Glioblastoma | Moderate (PTEN null) | 150 |
Experimental Protocols: Western Blotting for p-S6K and p-4E-BP1
-
Cell Lysis: After treatment with this compound for the desired duration, wash cells once with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization: mTORC1 Signaling Pathway
Caption: The PI3K/AKT/mTORC1 signaling pathway and the inhibitory action of this compound.
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Question: I am observing significant cell death or unexpected phenotypes at concentrations of this compound that are higher than the reported IC50. Are these off-target effects?
Answer: While this compound is designed for high selectivity towards mTOR, off-target effects can occur, particularly at higher concentrations. It is crucial to differentiate between on-target toxicity (due to potent mTORC1 inhibition) and genuine off-target effects.
-
Concentration-Response: The first step is to perform a detailed dose-response experiment to determine the therapeutic window for your cell line.
-
Recommendation: We advise performing a cell viability assay (e.g., CellTiter-Glo® or MTT) with a broad range of this compound concentrations (e.g., 1 nM to 50 µM) to determine the concentration at which toxicity becomes significant. Compare this with the concentration required for target inhibition (from your Western blot analysis).
-
-
Control Compounds: Using control compounds can help elucidate the nature of the observed effects.
-
Recommendation: Compare the phenotype induced by this compound with that of other well-characterized mTOR inhibitors, such as rapamycin (an allosteric mTORC1 inhibitor) or everolimus. If the phenotype is consistent across different mTOR inhibitors, it is likely an on-target effect.
-
-
Rescue Experiments: If a specific downstream effector of mTORC1 is known to mediate cell survival in your model, a rescue experiment can confirm on-target activity.
-
Recommendation: For example, if the toxicity is due to the inhibition of protein synthesis, attempts to rescue the phenotype by supplementing with essential amino acids could be informative.
-
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the selectivity of this compound against a panel of related kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. mTOR) |
| mTOR | 5 | 1x |
| PI3Kα | > 10,000 | > 2,000x |
| PI3Kβ | > 10,000 | > 2,000x |
| PI3Kδ | > 8,000 | > 1,600x |
| PI3Kγ | > 5,000 | > 1,000x |
| DNA-PK | 850 | 170x |
| ATM | > 2,000 | > 400x |
| ATR | > 2,000 | > 400x |
Experimental Protocols: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization: Troubleshooting Workflow for Unexpected Toxicity
Caption: A logical workflow for troubleshooting unexpected toxicity with this compound.
Issue 3: Drug Precipitation in Cell Culture Medium
Question: I noticed a precipitate forming in my cell culture wells after adding this compound. What is causing this and how can I prevent it?
Answer: Precipitation of small molecule inhibitors in aqueous cell culture media is a common issue related to the compound's solubility.
-
Solubility Limit: this compound has limited solubility in aqueous solutions. While it is soluble at high concentrations in DMSO, its solubility dramatically decreases when diluted into cell culture medium.
-
Recommendation: Avoid making intermediate dilutions of this compound in aqueous buffers like PBS. Dilute the DMSO stock directly into the final volume of pre-warmed cell culture medium. Ensure rapid and thorough mixing immediately after adding the drug to the medium.
-
-
Final DMSO Concentration: While DMSO is an excellent solvent for this compound, the final concentration in your experiment should be kept low.
-
Recommendation: Prepare your stock solution at a sufficiently high concentration (e.g., 10-20 mM) so that the final DMSO concentration in the culture medium remains at or below 0.1%.
-
-
Media Components: Certain components in complex cell culture media can interact with the compound and reduce its solubility.
-
Recommendation: If precipitation persists, consider using a different basal medium or testing the effect of reduced serum concentrations.
-
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Experimental Protocols: Preparation of this compound Working Solutions
-
Stock Solution (10 mM): Reconstitute the lyophilized powder of this compound in anhydrous DMSO to a final concentration of 10 mM. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
-
Working Solution: To prepare a 10 µM working solution in 10 mL of medium, first warm the medium to 37°C. Add 10 µL of the 10 mM stock solution directly to the 10 mL of medium (a 1:1000 dilution). Immediately vortex or pipette vigorously to ensure the compound is evenly dispersed and remains in solution.
Mandatory Visualization: Decision Tree for Preventing Drug Precipitation
Caption: A decision-making guide to prevent the precipitation of this compound.
Technical Support Center: MB-07344 Toxicity Assessment in Primary Hepatocytes
Disclaimer: The following information is based on established mechanisms of drug-induced liver injury, using Acetaminophen (APAP) as a well-documented model compound, due to the absence of public data for "MB-07344." This guide is intended to provide a framework for investigating the potential hepatotoxicity of a novel compound with a similar hypothetical mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in primary hepatocytes?
A1: Based on preliminary data analogous to compounds like acetaminophen, this compound is hypothesized to undergo metabolic activation by cytochrome P450 (CYP) enzymes to a reactive metabolite.[1] This metabolite can deplete cellular glutathione (GSH), a key antioxidant, and covalently bind to cellular proteins, particularly mitochondrial proteins.[1][2][3] These events can lead to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[4]
Q2: Why is it crucial to use primary human hepatocytes for this compound toxicity studies?
A2: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing because they provide the closest model to the human liver, retaining the metabolic enzyme profiles necessary for assessing drug metabolism and toxicity.[5] This is critical for compounds like this compound, where metabolic activation is a key initiating event.
Q3: What are the key initial indicators of this compound-induced hepatotoxicity?
A3: The earliest detectable events are typically the depletion of intracellular glutathione (GSH) and the formation of this compound-protein adducts.[1][4] These can be observed within the first few hours of exposure, often before significant cell death is apparent.[4]
Q4: What is the role of c-Jun N-terminal kinase (JNK) in this compound toxicity?
A4: The initial mitochondrial damage and oxidative stress can trigger the activation of the JNK signaling pathway.[4] Activated (phosphorylated) JNK translocates to the mitochondria, amplifying the mitochondrial dysfunction and promoting the progression of necrotic cell death.[4]
Q5: At what time points should I assess for toxicity markers?
A5: It is recommended to perform a time-course study. For a comprehensive analysis, consider the following time points:
-
Early (30 minutes to 2 hours): Assess for GSH depletion and covalent protein adduct formation to confirm metabolic activation.[1]
-
Intermediate (6 to 12 hours): Measure mitochondrial membrane potential and JNK activation.[1][4]
-
Late (24 to 48 hours): Evaluate cytotoxicity (e.g., LDH or ALT release) and cell viability.[4]
Troubleshooting Guides
Problem 1: No significant cytotoxicity is observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Low Metabolic Activity of Hepatocytes | Ensure hepatocytes are from a high-quality source and have not been in culture for an extended period, which can lead to decreased CYP450 enzyme activity. Consider using freshly isolated hepatocyte suspensions for short-term studies.[6] |
| Incorrect Time Point for Assessment | Cytotoxicity can be a late event. Assess earlier markers like GSH depletion or covalent binding to confirm the compound is being metabolized and is engaging its target.[1][4] |
| This compound is Not Metabolized to a Toxic Intermediate | The primary hypothesis may be incorrect. Consider alternative toxicity mechanisms that are not dependent on metabolic activation. |
Problem 2: High variability in results between different batches of primary hepatocytes.
| Possible Cause | Troubleshooting Step |
| Donor-to-Donor Variability | This is an inherent characteristic of primary human hepatocytes.[5] It is crucial to test multiple donors (n≥3) to ensure the observed toxicity is a consistent finding. |
| Inconsistent Cell Seeding Density | Ensure a consistent cell seeding density across all experiments, as this can affect the overall metabolic capacity and cell health. |
| Differences in Cell Culture Conditions | Standardize all cell culture parameters, including media composition, incubation time, and CO2 levels. |
Problem 3: Difficulty in detecting this compound-protein adducts.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Adducts | Concentrate the protein lysate before analysis. Use a sensitive detection method such as an immunoassay with an antibody specific to the this compound adduct or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] |
| Antibody Specificity Issues (for Immunoassays) | Validate the antibody's specificity for the this compound-protein adduct. Run controls with untreated cells and cells treated with a structurally similar but non-toxic compound. |
| Timing of Sample Collection | Adduct formation is an early event. Ensure you are collecting cell lysates at an appropriate early time point (e.g., 1-4 hours) post-treatment.[4] |
Quantitative Data Summary
The following tables provide representative data from studies on drug-induced liver injury in primary hepatocytes, which can serve as a benchmark for your experiments with this compound.
Table 1: Cytotoxicity of a Model Compound (APAP) in Primary Human Hepatocytes
| Concentration | % ALT Release at 24h | % ALT Release at 48h |
| Control | 5.2 ± 1.1 | 6.5 ± 1.5 |
| 5 mM | 28.4 ± 4.5 | 55.1 ± 6.2 |
| 10 mM | 45.7 ± 5.8 | 78.3 ± 7.9 |
| 20 mM | 68.9 ± 7.2 | 91.2 ± 5.5 |
| Data are presented as mean ± SE from multiple donors and are based on values reported in the literature.[4] |
Table 2: Key Mechanistic Events in Primary Human Hepatocytes Treated with a Model Hepatotoxin
| Time Point | Cellular GSH (% of Control) | Mitochondrial Membrane Potential (% of Control) |
| 1 hour | 45.3 ± 6.7 | 98.2 ± 2.1 |
| 3 hours | 15.1 ± 4.2 | 95.4 ± 3.3 |
| 6 hours | 18.9 ± 5.5 | 82.1 ± 5.8 |
| 12 hours | 25.6 ± 6.1 | 65.7 ± 7.2 |
| 24 hours | 38.4 ± 7.9 | 40.3 ± 6.9 |
| Data are presented as mean ± SE and are representative of time-course studies of APAP-induced toxicity.[4] |
Experimental Protocols
Protocol 1: Assessment of Glutathione (GSH) Depletion
-
Cell Treatment: Plate primary hepatocytes in 24-well plates. After allowing them to attach, treat with various concentrations of this compound or vehicle control for the desired time points (e.g., 1, 3, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold 5% sulfosalicylic acid (SSA) to lyse the cells and precipitate proteins.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 8,000 x g for 5 minutes to pellet the protein. Collect the supernatant which contains the GSH.
-
GSH Assay: Use a commercially available colorimetric GSH assay kit, following the manufacturer's instructions. This typically involves a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Protein Quantification: Resuspend the protein pellet in a suitable buffer (e.g., 0.05 N NaOH) and determine the protein concentration using a Bradford or BCA assay.
-
Data Normalization: Normalize the GSH concentration to the protein content for each sample and express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phosphorylated JNK (p-JNK)
-
Cell Treatment: Seed primary hepatocytes in 6-well plates. Treat with this compound or vehicle for the specified time points (e.g., 6, 12, 24 hours). Include a positive control for JNK activation if available (e.g., Anisomycin).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK, diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK signal to determine the extent of JNK activation.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for assessing this compound hepatotoxicity.
Caption: Troubleshooting guide for unexpected cytotoxicity results.
References
- 1. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunochemical analysis of acetaminophen covalent binding to proteins. Partial characterization of the major acetaminophen-binding liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS [frontiersin.org]
- 4. Mechanisms of Acetaminophen-induced Cell Death in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chemical Synthesis of MB-07344
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of MB-07344.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis significant?
A1: this compound is a potent and liver-selective thyroid hormone receptor (TR) agonist.[1][2] Its selectivity for the TRβ1 isoform, which is predominant in the liver, over the TRα1 isoform, found in the heart, makes it a promising candidate for treating metabolic diseases like non-alcoholic steatohepatitis (NASH) and hyperlipidemia with a reduced risk of cardiac side effects.[2] The synthesis of this compound is crucial for enabling preclinical and clinical studies to evaluate its therapeutic potential.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The synthesis described in recent literature initiates from 2-isopropylphenol, which undergoes bromination and subsequent protection and coupling steps to build the core structure of this compound.[2]
Q3: What are the major stages in the synthesis of this compound?
A3: The synthesis of this compound can be broadly divided into the following key stages:
-
Synthesis of the substituted phenyl intermediates.
-
Coupling of the two aromatic rings.
-
Introduction of the phosphonate moiety.
-
Final deprotection to yield this compound.
Q4: An older synthetic route for this compound used chloromethyl methyl ether (MOMCl). Why is this route less favorable?
A4: The use of MOMCl is now largely avoided due to its toxic and carcinogenic properties, making the process hazardous for researchers and environmentally unfriendly.[2] Furthermore, the deprotection step for the MOM group often requires harsh acidic or high-temperature conditions, which can affect the overall yield and purity of the product.[2]
Troubleshooting Guides
Problem 1: Low yield during the benzylation of 4-bromo-2-isopropylphenol.
-
Question: I am experiencing a low yield in the reaction to form 1-Benzyloxy-4-bromo-2-isopropyl-benzene (compound 11). What are the possible causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete reaction, side reactions, or issues with reagents and conditions. Below is a troubleshooting table to address these potential issues.
| Potential Cause | Recommended Solution | Monitoring/Verification |
| Moisture in the reaction: N,N-Dimethylformamide (DMF) is hygroscopic and moisture can quench the base. | Ensure you are using anhydrous DMF. Dry the solvent using standard laboratory procedures if necessary. | Use a freshly opened bottle of anhydrous DMF or verify its dryness. |
| Inactive Potassium Carbonate (K2CO3): The base may be old or have absorbed moisture. | Use freshly ground, anhydrous K2CO3. Consider drying it in an oven before use. | - |
| Impure Benzyl Bromide: The reagent can degrade over time. | Use freshly distilled or a new bottle of benzyl bromide. | Check the purity of benzyl bromide by TLC or NMR if possible. |
| Suboptimal Reaction Temperature: The reaction is initiated at 0 °C.[1][2] | Maintain the temperature strictly between 0-5 °C during the dropwise addition of benzyl bromide.[1][2] | Use a calibrated thermometer and an ice bath. |
| Insufficient Reaction Time: The reaction may not have gone to completion. | The reaction is typically stirred for 2.5 hours at ambient temperature.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[1][2] | Compare the starting material and product spots on a TLC plate. |
Problem 2: Incomplete reaction or multiple products in the formation of the diarylmethanol intermediate.
-
Question: During the synthesis of (4-Benzyloxy-3-isopropyl-phenyl)-(2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-methanol (compound 12), I am observing unreacted starting material and several side products. How can I optimize this step?
-
Answer: This step involves the use of n-Butyllithium (n-BuLi), a highly reactive organolithium reagent, which requires stringent anhydrous and low-temperature conditions.
| Potential Cause | Recommended Solution | Monitoring/Verification |
| Inaccurate n-BuLi Titration: The concentration of the n-BuLi solution may be lower than stated. | Titrate the n-BuLi solution before use to determine its exact molarity. | - |
| Reaction Temperature Too High: The reaction is highly sensitive to temperature. | Maintain the reaction temperature at a strict -78 °C using a dry ice/acetone bath.[1][2] | Use a low-temperature thermometer. |
| Presence of Moisture or Protic Solvents: n-BuLi is a strong base and will be quenched by any protic source. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous Tetrahydrofuran (THF). | - |
| Slow Addition of Reagents: The rate of addition can influence the reaction outcome. | Add the n-BuLi solution slowly to the solution of 1-Benzyloxy-4-bromo-2-isopropyl-benzene.[1][2] After stirring, add the solution of the aldehyde component in THF.[1][2] | - |
| Inefficient Quenching: Improper quenching can lead to side reactions upon warming. | Quench the reaction at -78 °C with acetic acid before allowing it to warm to room temperature.[1][2] | - |
Problem 3: Difficulty in the final deprotection step to yield this compound.
-
Question: The final hydrogenation step to remove the benzyl groups is sluggish and gives a complex mixture of products. What can I do to improve this reaction?
-
Answer: Catalytic hydrogenation can be sensitive to catalyst quality and the presence of impurities.
| Potential Cause | Recommended Solution | Monitoring/Verification |
| Catalyst Poisoning: Trace impurities from previous steps (e.g., sulfur-containing compounds) can deactivate the Palladium on carbon (Pd-C) catalyst. | Ensure the phosphonate intermediate (compound 17) is highly pure. If necessary, repurify it before the hydrogenation step. | Check the purity of the starting material by NMR or LC-MS. |
| Inactive Catalyst: The Pd-C may be old or of poor quality. | Use a fresh batch of 10% Pd-C. | - |
| Insufficient Hydrogen Pressure: The reaction may require a positive hydrogen pressure. | The reaction is typically stirred under a hydrogen atmosphere.[2] Ensure the system is properly sealed and flushed with hydrogen. A balloon filled with hydrogen is often sufficient for lab scale. | - |
| Suboptimal Solvent: The choice of solvent can influence the reaction rate. | Ethyl acetate is reported as the solvent for this reaction.[2] Ensure it is of appropriate quality. | - |
| Incomplete Reaction: The reaction can be slow. | The reported reaction time is 30 hours.[2] Monitor the reaction by TLC or LC-MS to determine the point of completion. | - |
Experimental Protocols
Synthesis of 1-Benzyloxy-4-bromo-2-isopropyl-benzene (Compound 11) [1][2]
-
To a solution of 4-bromo-2-isopropylphenol (13.7 g, 63.7 mmol) in anhydrous DMF (120 mL), add K2CO3 (17.6 g, 127 mmol).
-
Stir the resulting mixture at 0 °C for 15 minutes under a nitrogen atmosphere.
-
While maintaining the internal temperature between 0 °C and 5 °C, add benzyl bromide (11.4 g, 66.9 mmol) dropwise over 20 minutes.
-
Stir the reaction mixture for 2.5 hours at ambient temperature.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with water (500 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic phases, wash with water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Synthesis of (4-Benzyloxy-3-isopropyl-phenyl)-(2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-methanol (Compound 12) [1][2]
-
To a stirring solution of compound 11 (17.9 g, 58.7 mmol) in THF (100 mL) at -78 °C, slowly add a solution of n-BuLi (23.5 mL, 58.7 mmol, 2.5 N in THF).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
To this mixture, add a solution of 2,6-dimethyl-4-((triisopropylsilyl)oxy)benzaldehyde (15.0 g, 48.9 mmol) in THF (50.0 mL).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with acetic acid (3.50 mL).
-
Allow the mixture to warm to room temperature, then dilute with water.
-
Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Separate the organic phase, wash with water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with hexanes-ethyl acetate (50/1 to 20/1) to afford compound 12.
Final Synthesis of this compound [2]
-
A mixture of the dibenzyl phosphonate precursor (compound 17) (1.80 g, 2.77 mmol) and 10% Pd-C (150 mg) in ethyl acetate (50 mL) is stirred under a H2 atmosphere for 30 hours.
-
Filter the reaction mixture through a Celite plug.
-
Remove the solvent under reduced pressure.
-
Purify the residue by preparative HPLC using a gradient of methanol in water (50%-95%).
-
Dry the product under vacuum at 40 °C to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified signaling pathway of this compound.
References
Validation & Comparative
A Comparative Guide to TR-beta Agonists: MB-07344 (VK2809A) vs. Other Leading Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic strategies for non-alcoholic steatohepatitis (NASH) and related metabolic disorders is rapidly evolving, with thyroid hormone receptor-beta (TR-beta) agonists emerging as a particularly promising class of drugs.[1] These agents selectively target the TR-beta receptor, which is predominantly expressed in the liver, to modulate lipid metabolism and reduce liver fat, inflammation, and fibrosis, while minimizing the potential for adverse effects associated with non-selective thyroid hormone action in tissues like the heart and bone.[2]
This guide provides a detailed, data-driven comparison of MB-07344, the active metabolite of the prodrug VK2809 (also known as MB07811), against another leading TR-beta agonist, Resmetirom (MGL-3196). We will delve into their mechanisms of action, comparative efficacy from preclinical and clinical studies, safety profiles, and the detailed methodologies of the pivotal clinical trials that are shaping our understanding of their therapeutic potential.
Mechanism of Action: Targeting the Liver for Metabolic Regulation
TR-beta agonists exert their therapeutic effects by mimicking the action of triiodothyronine (T3) on the TR-beta receptor in hepatocytes. This activation leads to a cascade of downstream events that collectively improve the metabolic profile of the liver. Key mechanistic actions include the upregulation of genes involved in fatty acid oxidation and cholesterol metabolism, leading to a reduction in intrahepatic triglycerides and circulating atherogenic lipids.
Signaling Pathway of TR-beta Agonists in Hepatocytes
References
A Comparative Guide to THR-β Agonists: Resmetirom (MGL-3196) vs. VK2809 (formerly MB-07344)
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for non-alcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is rapidly evolving. At the forefront of this evolution are selective thyroid hormone receptor-beta (THR-β) agonists, a class of drugs designed to target the underlying metabolic drivers of the disease in the liver. This guide provides a detailed, data-driven comparison of two prominent THR-β agonists: Resmetirom (MGL-3196), the first FDA-approved treatment for NASH, and VK2809, a clinical-stage candidate that originated as MB-07344.
At a Glance: Key Compound Characteristics
| Feature | Resmetirom (MGL-3196) | VK2809 (formerly this compound) |
| Development Status | FDA Approved for noncirrhotic NASH with moderate to advanced liver fibrosis[1][2] | Phase 2b clinical trials completed for NASH[3][4] |
| Mechanism of Action | Selective THR-β agonist[5][6][7] | Liver-targeted prodrug of a selective THR-β agonist (this compound)[8][9] |
| Administration | Oral, once daily[4][10] | Oral[3] |
Mechanism of Action: Targeting the Liver's Metabolic Engine
Both Resmetirom and VK2809 leverage the same fundamental mechanism: the selective activation of thyroid hormone receptor-beta (THR-β). THR-β is predominantly expressed in the liver, where it plays a crucial role in regulating lipid metabolism. By selectively activating this receptor, these agonists aim to increase hepatic fatty acid oxidation, reduce de novo lipogenesis, and enhance cholesterol clearance, thereby addressing the key pathological features of NASH without the adverse systemic effects associated with non-selective thyroid hormone receptor activation.[5][6][11]
VK2809 is a prodrug, MB07811, which is designed for liver-specific delivery. It is cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to release its active metabolite, this compound.[8][12] This liver-targeting mechanism is intended to maximize therapeutic effects in the liver while minimizing potential off-target effects.
Clinical Efficacy in NASH: A Head-to-Head Data Summary
Direct head-to-head clinical trials of Resmetirom and VK2809 have not been conducted. However, data from their respective Phase 2 and Phase 3 trials provide a basis for comparison of their efficacy on key histologic and non-invasive endpoints in patients with biopsy-confirmed NASH.
Histologic Endpoints
| Endpoint | Resmetirom (MAESTRO-NASH, Phase 3)[13] | VK2809 (VOYAGE, Phase 2b)[3][7] |
| NASH Resolution with no worsening of fibrosis | 25.9% (80mg) and 29.9% (100mg) vs. 9.7% (placebo) | 63% to 75% (all doses) vs. 29% (placebo) |
| Fibrosis improvement of ≥1 stage with no worsening of NASH | 24.2% (80mg) and 25.9% (100mg) vs. 14.2% (placebo) | 44% to 57% (all doses) vs. 34% (placebo) |
| Both NASH resolution and fibrosis improvement | Not explicitly reported as a primary or secondary endpoint | 40% to 50% (all doses) vs. 20% (placebo) |
Non-Invasive Endpoints
| Endpoint | Resmetirom | VK2809 |
| Relative reduction in liver fat (MRI-PDFF) | ~37% at 36 weeks (Phase 2)[4] | Up to 51.7% at 12 weeks (Phase 2b)[5][14] |
| Reduction in LDL-Cholesterol | -13.6% (80mg) and -16.3% (100mg) at 24 weeks (Phase 3)[13] | 11% to 20% placebo-adjusted reduction at 12 weeks (Phase 2b)[5] |
| Reduction in Triglycerides | Significant reductions observed[13] | Significant reductions observed[5] |
| Reduction in Atherogenic Proteins (ApoB, Lp(a)) | Significant reductions observed[13] | Significant reductions observed[5] |
Experimental Protocols: A Glimpse into the Clinical Trials
Resmetirom: MAESTRO-NASH (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.
-
Intervention: Once-daily oral Resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints:
-
NASH resolution with no worsening of fibrosis.
-
Fibrosis improvement by at least one stage with no worsening of the NAFLD activity score (NAS).
-
-
Key Assessments: Liver biopsy at baseline and week 52, MRI-PDFF for liver fat quantification, and serum lipid panels.
VK2809: VOYAGE (Phase 2b)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis.
-
Intervention: Various doses of oral VK2809 or placebo.
-
Primary Endpoint: Relative change in liver fat content from baseline at week 12 as assessed by MRI-PDFF.
-
Secondary Endpoints: Histologic changes (NASH resolution, fibrosis improvement) at 52 weeks.
-
Key Assessments: MRI-PDFF at baseline and week 12, liver biopsy at baseline and week 52, and serum lipid panels.[5]
Safety and Tolerability
Both Resmetirom and VK2809 have demonstrated generally favorable safety and tolerability profiles in clinical trials. The most common adverse events reported for both drugs are gastrointestinal in nature, including diarrhea and nausea, which are typically mild to moderate in severity.[4][7] In the VOYAGE study of VK2809, gastrointestinal tolerability was reported as "excellent".[7]
Summary and Future Outlook
Resmetirom's approval marks a significant milestone in the treatment of NASH, providing a much-needed therapeutic option for patients with moderate to advanced liver fibrosis. Its efficacy in resolving NASH and improving fibrosis, coupled with its beneficial effects on atherogenic lipids, establishes a strong clinical profile.
VK2809, the successor to the this compound program, has shown promising results in its Phase 2b VOYAGE study, with robust reductions in liver fat and significant improvements in histologic endpoints.[3][4] The data from VOYAGE suggest a potent effect on both NASH resolution and fibrosis improvement.[3] As VK2809 progresses into late-stage clinical development, it will be a key contender in the expanding landscape of NASH therapeutics.
The development of these and other THR-β agonists underscores the potential of this mechanism to address the multifaceted nature of NASH. Future research, including potential combination therapies, will further elucidate the optimal use of these agents in managing this complex and prevalent liver disease.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. Metabasis Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. biospace.com [biospace.com]
- 4. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 7. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 8. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. vikingtherapeutics.com [vikingtherapeutics.com]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
A Comparative Efficacy Analysis of MB-07344 and Sobetirome (GC-1) for Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective thyroid hormone receptor-beta (TRβ) agonists, MB-07344 and Sobetirome (GC-1), in the context of their potential as treatments for hypercholesterolemia. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Both this compound and Sobetirome (GC-1) are synthetic thyromimetics designed to selectively activate the thyroid hormone receptor-beta (TRβ), which is predominantly expressed in the liver. This selectivity aims to harness the beneficial cholesterol-lowering effects of thyroid hormone while minimizing the adverse effects associated with the activation of the alpha isoform (TRα), such as tachycardia.
Available data indicates that both compounds are potent TRβ agonists and have demonstrated significant cholesterol-lowering efficacy in preclinical and/or clinical settings. Sobetirome (GC-1) has been evaluated in Phase I clinical trials and has shown a reduction in low-density lipoprotein (LDL) cholesterol. This compound, the active form of the prodrug MB07811, has shown comparable cholesterol-lowering effects to atorvastatin in animal models. While direct head-to-head comparative studies are limited, this guide compiles the existing data to facilitate an objective assessment of their relative efficacy.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and Sobetirome (GC-1) based on published studies.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Parameter | Value | Selectivity (TRβ vs TRα) |
| This compound | Human TRβ | Ki | 2.17 nM | >10-fold |
| Human TRα | Ki | Not explicitly reported | ||
| Sobetirome (GC-1) | Human TRβ1 | Kd | 67 pM | ~6.6-fold |
| Human TRα1 | Kd | 440 pM | ||
| Human TRβ1 | EC50 | 0.16 µM | ~3.6-fold | |
| Human TRα1 | EC50 | 0.58 µM |
Table 2: In Vivo Efficacy - Cholesterol Reduction
| Compound | Study Population | Dosage | Effect |
| This compound | Rabbits | Not specified (i.v.) | Comparable total plasma cholesterol (TPC) reduction to a maximally effective dose of atorvastatin. |
| Sobetirome (GC-1) | Euthyroid Mice | 48 nmol/kg (i.p.) | 25% reduction in serum cholesterol and 75% reduction in serum triglycerides. |
| Healthy Human Volunteers (Phase I) | 100 µ g/day for 2 weeks | Up to 41% reduction in LDL cholesterol.[1] |
Mechanism of Action and Signaling Pathway
Both this compound and Sobetirome (GC-1) exert their primary effects by binding to and activating TRβ in the liver. This activation leads to the modulation of gene expression, resulting in a series of events that collectively lower plasma cholesterol levels. The primary mechanisms include:
-
Upregulation of the Low-Density Lipoprotein Receptor (LDLR): Increased LDLR expression on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream.
-
Stimulation of Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the conversion of cholesterol to bile acids. Increased CYP7A1 activity promotes the excretion of cholesterol from the body.
-
Stimulation of Reverse Cholesterol Transport: This process involves the transport of cholesterol from peripheral tissues back to the liver for excretion.
The signaling pathway for TRβ agonists is depicted below.
Caption: Signaling pathway of TRβ agonists in hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for critical evaluation and potential replication.
In Vivo Cholesterol Lowering Study with Sobetirome (GC-1)
This protocol is based on the study "Selective thyroid receptor modulation by GC-1 reduces serum lipids and stimulates steps of reverse cholesterol transport in euthyroid mice".
1. Animals and Housing:
-
Species: Male C57BL/6 mice, 3 months old.
-
Housing: Kept in standardized conditions with free access to water and normal chow.
2. Drug Administration:
-
Test Article: Sobetirome (GC-1).
-
Vehicle: 20% DMSO or propylene glycol.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Administered once daily at 9:00 a.m. for 8 days.
-
Dose Levels: 5.4, 24, 48, and 97 nmol/kg per day.
3. Experimental Procedure:
-
Mice were divided into groups (n=6 per group) and treated with either vehicle or one of the specified doses of Sobetirome (GC-1).
-
Food was withdrawn 5 hours before sacrifice.
-
Blood was collected by cardiac puncture under light isoflurane anesthesia.
-
Animals were euthanized by cervical dislocation.
-
Livers were immediately frozen in liquid nitrogen for further analysis.
4. Lipid Analysis:
-
Total cholesterol and triglycerides were determined in individual serum samples using a Monarch automated analyzer.
-
Serum triglyceride levels were corrected for free glycerol content.
-
Size exclusion chromatography (SEC) was performed for lipoprotein analysis.
-
Hepatic lipids were extracted and analyzed for cholesterol and triglycerides using commercial kits.
5. Gene Expression Analysis:
-
RNA was isolated from liver tissue for analysis of gene expression related to lipid metabolism.
References
MB-07344: A Comparative Guide to its Thyroid Hormone Receptor-Beta Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MB-07344's selectivity for the thyroid hormone receptor-beta (TR-β) against other prominent TR-β selective agonists. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to TR-β Selective Agonists
Thyroid hormone receptors (TRs) are nuclear receptors that mediate the physiological effects of thyroid hormones. There are two major isoforms, TR-α and TR-β, which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles. TR-β is predominantly expressed in the liver, and its activation is associated with beneficial effects on lipid metabolism, including lowering of LDL cholesterol and triglycerides.[1][2] Consequently, the development of TR-β selective agonists is a key strategy for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH), while minimizing potential side effects associated with TR-α activation in tissues such as the heart and bone.[1][3]
This compound is the active metabolite of the liver-targeted prodrug VK2809 (formerly MB07811).[1][3] Pharmacokinetic studies have demonstrated that the prodrug is efficiently cleaved in the liver, releasing the active compound this compound.[1] This guide focuses on the intrinsic selectivity of this compound for the TR-β isoform.
Comparative Selectivity Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and other well-characterized TR-β selective agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The selectivity ratio (TR-α / TR-β) provides a quantitative measure of preference for the TR-β isoform.
| Compound | TR-α Ki (nM) | TR-β Ki (nM) | TR-α EC50 (nM) | TR-β EC50 (nM) | TR-β Selectivity (Ki ratio α/β) | TR-β Selectivity (EC50 ratio α/β) | Reference |
| This compound | 35 | 3 | - | - | 11.7 | - | [1][3] |
| Resmetirom (MGL-3196) | - | - | 3740 | 210 | - | 17.8 | [4][5] |
| Sobetirome (GC-1) | - | - | 4 | 4 | - | ~1 to 10-fold | [6][7][8] |
| VK2809A (active form) | 25.5 | 10.1 | - | - | 2.5 | - | [6] |
Note: Data for different compounds may originate from studies with varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of a compound's selectivity for TR-β involves both binding and functional assays.
Radioligand Binding Assay (Filter Binding Assay)
This assay measures the ability of a test compound to compete with a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T₃) for binding to the TR-α and TR-β ligand-binding domains.
Protocol:
-
Receptor Preparation: Purified recombinant human TR-α and TR-β ligand-binding domains are used.
-
Incubation: The receptors are incubated with a fixed concentration of [¹²⁵I]-T₃ and varying concentrations of the test compound in an appropriate assay buffer.
-
Separation: The reaction mixture is incubated to reach equilibrium. Subsequently, the mixture is rapidly filtered through a glass fiber filter, which traps the receptor-ligand complexes. Unbound radioligand passes through the filter.[9][10]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (Coactivator Recruitment TR-FRET Assay)
This assay measures the ability of a ligand to promote the interaction between the TR and a coactivator peptide, a crucial step in transcriptional activation.
Protocol:
-
Assay Components: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged TR ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide.[11]
-
Ligand-Induced Interaction: In the presence of an agonist, the TR LBD undergoes a conformational change that increases its affinity for the coactivator peptide.
-
FRET Signal: When the fluorescein-labeled coactivator peptide binds to the agonist-bound TR-LBD, the terbium and fluorescein are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET). Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength.[11]
-
Detection: The time-resolved FRET signal is measured using a plate reader.
-
Data Analysis: The intensity of the FRET signal is proportional to the extent of coactivator recruitment. Dose-response curves are generated to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.[6]
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Thyroid hormone receptor signaling pathway.
Caption: Experimental workflow for assessing TR-β selectivity.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. Resmetirom | C17H12Cl2N6O4 | CID 15981237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of MB-07344 and Triiodothyronine (T3) Hormone in Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel thyroid hormone receptor-beta (TRβ) agonist, MB-07344, and the endogenous thyroid hormone, triiodothyronine (T3). The focus is on their respective mechanisms of action, efficacy in regulating cholesterol levels, and receptor selectivity, supported by experimental data.
Introduction
Thyroid hormones are critical regulators of metabolism, with triiodothyronine (T3) being the most biologically active form. T3 exerts its effects by binding to thyroid hormone receptors (TRs), of which there are two major isoforms: TRα and TRβ. While T3 binds to both isoforms, their activation is associated with distinct physiological effects. TRα activation is linked to effects on the heart, bone, and muscle, whereas TRβ activation in the liver is primarily responsible for the beneficial effects on cholesterol and triglyceride metabolism. This has led to the development of TRβ-selective agonists, such as this compound, which aim to harness the lipid-lowering properties of thyroid hormone action while minimizing the potential for off-target effects associated with TRα activation.
This compound is a potent and selective TRβ agonist that has been investigated for the treatment of hypercholesterolemia. It is often studied via its orally available, liver-targeted prodrug, MB07811. This guide will delve into the comparative pharmacology of this compound and the natural T3 hormone.
Comparative Data
Receptor Binding Affinity and Selectivity
The selectivity of a TR agonist for the β-isoform over the α-isoform is a key determinant of its therapeutic index. This compound demonstrates a significant preference for TRβ, in contrast to T3 which has a higher affinity for TRα.
| Compound | TRα Ki (nM) | TRβ Ki (nM) | TRα/TRβ Selectivity Ratio |
| This compound | 35.2 ± 1.05 | 2.17 ± 0.41 | 15.8 |
| T3 (Triiodothyronine) | 0.22 ± 0.03 | 0.55 ± 0.05 | 0.4 |
Data sourced from Erion MD, et al. PNAS, 2007.[1]
Efficacy in Lowering Plasma Cholesterol (Preclinical Data)
Preclinical studies in various animal models have demonstrated the cholesterol-lowering effects of this compound (administered intravenously or via its oral prodrug MB07811).
| Animal Model | Compound/Treatment | Dose and Administration | % Decrease in Total Plasma Cholesterol (TPC) |
| Rabbit | This compound | 0.05 mg/kg, i.v., 3 times/week for 3 weeks | ~25% |
| Rabbit | Atorvastatin | 10 mg/kg, p.o., daily for 3 weeks | ~25% |
| Rabbit | This compound + Atorvastatin | Combination of above | ~45% |
| Dog | MB07811 (prodrug) | 0.3 mg/kg, p.o., daily for 14 days | ~20% |
| Monkey | MB07811 (prodrug) | 1 mg/kg, p.o., daily for 14 days | ~30% |
Data adapted from Ito BR, et al. Br J Pharmacol, 2009.[2]
Signaling Pathways and Mechanism of Action
Both this compound and T3 lower cholesterol primarily through their action in the liver. They bind to TRβ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the increased transcription of genes involved in cholesterol clearance.
Caption: Signaling pathway for cholesterol reduction by TRβ agonists.
Experimental Protocols
In Vivo Animal Studies for Cholesterol Lowering (this compound/MB07811)
1. Rabbit Model:
-
Animals: Male New Zealand White rabbits.
-
Housing: Housed individually with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Treatment Groups:
-
Vehicle control.
-
This compound (0.05 mg/kg, intravenous, three times per week).
-
Atorvastatin (10 mg/kg, oral gavage, daily).
-
Combination of this compound and Atorvastatin.
-
-
Duration: 3 weeks.
-
Sample Collection: Blood samples were collected at baseline and at the end of the study for lipid analysis.
-
Analysis: Total plasma cholesterol was determined using standard enzymatic assays.
2. Dog and Monkey Models:
-
Animals: Beagle dogs and Cynomolgus monkeys.
-
Treatment Groups:
-
Vehicle control.
-
MB07811 (prodrug of this compound; 0.3 mg/kg for dogs, 1 mg/kg for monkeys, oral gavage, daily).
-
Atorvastatin (dose varied by species).
-
Combination of MB07811 and Atorvastatin.
-
-
Duration: 14 days.
-
Sample Collection and Analysis: Similar to the rabbit model.
The detailed protocols are as described in Ito BR, et al. Br J Pharmacol. 2009.[2]
Thyroid Hormone Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of compounds for TRα and TRβ.
-
Method: Competitive radioligand binding assays were performed using purified human TRα and TRβ ligand-binding domains.
-
Radioligand: [125I]-T3.
-
Procedure: A constant concentration of the radioligand was incubated with the receptor protein in the presence of increasing concentrations of the test compound (this compound or unlabeled T3).
-
Detection: The amount of bound radioligand was measured using a scintillation counter after separation of bound and free radioligand.
-
Data Analysis: IC50 values were determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
The general methodology for such assays is described in papers such as Erion MD, et al. PNAS, 2007.[1]
Conclusion
This compound represents a significant advancement in the development of thyromimetics for the treatment of hypercholesterolemia. Its high selectivity for the TRβ isoform over TRα offers a potential therapeutic advantage over the non-selective endogenous hormone, T3. Preclinical data strongly support the efficacy of this compound in lowering plasma cholesterol, both as a monotherapy and in combination with statins. The primary mechanism of action involves the upregulation of hepatic LDL receptor and CYP7A1 expression, leading to enhanced clearance of cholesterol from the bloodstream. Further clinical investigation is warranted to fully elucidate the therapeutic potential and long-term safety profile of this TRβ-selective agonist in humans. This targeted approach may provide a valuable new tool for managing dyslipidemia in high-risk patient populations.
References
A Comparative Guide to the In Vivo Activity of MB-07344 and its Prodrug VK-2809
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of the thyroid hormone receptor beta (THR-β) agonist MB-07344 and its orally available prodrug, VK-2809 (formerly known as MB-07811). The in vivo efficacy of VK-2809 is directly attributable to its conversion to the active metabolite, this compound (also referred to as VK-2809A), primarily in the liver. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the relevant biological pathways.
Executive Summary
VK-2809 is a liver-targeted prodrug designed to deliver the potent and selective THR-β agonist, this compound. This selective activation of THR-β in the liver leads to beneficial effects on lipid metabolism and has shown significant promise in treating metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). Preclinical and clinical studies have demonstrated that administration of VK-2809 results in substantial reductions in liver fat, improvements in plasma lipid profiles, and resolution of NASH-related histological features. As the active moiety, the in vivo activity described for VK-2809 is a direct reflection of the pharmacological action of this compound.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies of VK-2809, highlighting the activity of its active form, this compound.
Preclinical In Vivo Activity in Rodent Models
| Parameter | Animal Model | Treatment | Key Findings | Citation |
| Liver Lipids | Diet-induced NASH rodents | VK-2809 | Potent reductions in plasma and liver lipids. | [1][2] |
| Liver Fibrosis | Diet-induced NASH rodents | VK-2809 | Improvements in liver fibrosis and suppression of fibrogenic signaling genes. | [1][2] |
| Gene Expression | Diet-induced NASH rodents | VK-2809 | Improvement in genes associated with lipid metabolism. | [1][2] |
| Plasma Cholesterol | Hypercholesterolemia models | VK-2809 | Promising reductions in plasma cholesterol with minimal effects on the thyroid hormone axis. | [1][2][3] |
| Hepatic Steatosis | Animal models of hepatic steatosis | VK-2809 | Rapid reduction of liver fat. | [3] |
Clinical In Vivo Activity in Humans
Phase 2a Study in Patients with NAFLD and Elevated LDL-C
| Parameter | Dosage | Duration | Key Findings | Citation |
| LDL-Cholesterol | 5mg QD, 10mg QOD, 10mg QD | 12 weeks | Statistically significant reductions of ≥20% compared to placebo. | [1] |
| Liver Fat Content (MRI-PDFF) | 5mg QD, 10mg QOD, 10mg QD | 12 weeks | Median relative reductions ranging from 54% to 60%. | [4] |
| Atherogenic Lipids | 5mg QD, 10mg QOD, 10mg QD | 12 weeks | Statistically significant improvements in apolipoprotein B and lipoprotein (a). | [1] |
Phase 2b VOYAGE Study in Patients with Biopsy-Confirmed NASH and Fibrosis
| Parameter | Dosage | Duration | Key Findings | Citation |
| Liver Fat Content (MRI-PDFF) | 1mg QD, 2.5mg QD, 5mg QOD, 10mg QOD | 12 weeks | Median relative change from baseline ranged from 38% to 55% (p<0.0001 for all doses vs placebo). | [1] |
| Liver Fat Reduction ≥30% | 1mg QD, 2.5mg QD, 5mg QOD, 10mg QOD | 12 weeks | Achieved by up to 85% of patients receiving VK-2809. | [1] |
| NASH Resolution (no worsening of fibrosis) | 1mg QD, 2.5mg QD, 5mg QOD, 10mg QOD | 52 weeks | Ranged from 63% to 75% in VK-2809 groups vs. 29% for placebo (p<0.05 for each dose). | [1] |
| Fibrosis Improvement (≥1 stage, no worsening of NASH) | 1mg QD, 2.5mg QD, 5mg QOD, 10mg QOD | 52 weeks | Ranged from 44% to 57% in VK-2809 groups vs. 34% for placebo. | [5] |
| NASH Resolution AND Fibrosis Improvement | 5mg QOD, 10mg QOD | 52 weeks | Ranged from 40% to 50% vs. 20% for placebo (p<0.05 for these cohorts). | [1] |
| LDL-Cholesterol | 1mg QD, 2.5mg QD, 5mg QOD, 10mg QOD | 12 weeks | Placebo-adjusted reductions ranging from 11% to 20%. | [1] |
| Triglycerides and Atherogenic Proteins (ApoB, Lp(a), ApoC-III) | 1mg QD, 2.5mg QD, 5mg QOD, 10mg QOD | 12 weeks | Statistically significant reductions. | [1] |
Experimental Protocols
Preclinical In Vivo Models
-
Diet-Induced NASH Rodent Model : While specific diet compositions and durations were not detailed in the available documents, a common method involves feeding rodents a high-fat, high-fructose, and/or high-cholesterol diet for an extended period (e.g., 16-24 weeks) to induce NASH with fibrosis.[1][6][7][8] VK-2809 was administered to these animals to assess its effects on liver histology, lipid content, and gene expression related to fibrosis and lipid metabolism.[1][2]
-
Hypercholesterolemia Animal Model : These models are typically induced by a high-fat and/or high-cholesterol diet. VK-2809 was evaluated for its ability to lower plasma cholesterol levels.[1][2]
Clinical Trials
-
Phase 2a Study (NCT02927184) : This was a randomized, double-blind, placebo-controlled, parallel-group study in patients with elevated LDL-C and NAFLD.[4][9]
-
Population : Approximately 80 patients.[9]
-
Intervention : Oral doses of VK-2809 (5 mg daily, 10 mg every other day, or 10 mg daily) or placebo for 12 weeks, followed by a 4-week off-drug phase.[4][9]
-
Primary Endpoint : Change in LDL-C from baseline to 12 weeks.[4][9]
-
Secondary Endpoint : Change in liver fat content as measured by Magnetic Resonance Imaging, Proton Density Fat Fraction (MRI-PDFF).[4][9]
-
-
Phase 2b VOYAGE Study (NCT04173065) : A randomized, double-blind, placebo-controlled, multicenter study in patients with biopsy-proven NASH with fibrosis.[1][10][11]
-
Population : Patients with biopsy-confirmed NASH, fibrosis stages F1-F3, and a liver fat content of at least 8% as measured by MRI-PDFF.[4][11][12]
-
Intervention : VK-2809 (1 mg QD, 2.5 mg QD, 5 mg QOD, or 10 mg QOD) or placebo for 52 weeks.[10][13]
-
Primary Endpoint : Relative change in liver fat content from baseline to Week 12, assessed by MRI-PDFF.[11]
-
Secondary Endpoints : Histologic changes at 52 weeks, including the proportion of subjects with NASH resolution and no worsening of fibrosis, and the proportion with fibrosis improvement of at least one stage without worsening of NASH.[1][11]
-
Histological Assessment : Liver biopsies were scored using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis.[14][15][16] NASH resolution was typically defined as a NAFLD Activity Score (NAS) of 0 or 1 for inflammation and 0 for ballooning.[1]
-
MRI-PDFF Assessment : A non-invasive, quantitative imaging technique used to measure the percentage of fat in the liver. It provides a highly accurate and reproducible measurement of hepatic steatosis.[17][18][19]
-
Mandatory Visualization
Signaling Pathway of this compound (Active form of VK-2809)
Caption: Signaling pathway of this compound following oral administration of its prodrug, VK-2809.
Experimental Workflow for the VOYAGE Phase 2b Study
Caption: Experimental workflow of the Phase 2b VOYAGE clinical trial for VK-2809.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Viking Therapeutics Presents New Data from Phase 2 Study of VK2809 in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD) and Elevated LDL-Cholesterol at The Digital International Liver Congress™ 2020 - BioSpace [biospace.com]
- 5. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 6. liverdiseasenews.com [liverdiseasenews.com]
- 7. Characterization of High-Fat, Diet-Induced, Non-alcoholic Steatohepatitis with Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Viking initiates Phase II trial of VK2809 to treat hypercholesterolemia and NAFLD - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. tuftsmedicine.org [tuftsmedicine.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 13. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvements in Histologic Features and Diagnosis associated with Improvement in Fibrosis in NASH: Results from the NASH Clinical Research Network Treatment Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
MB-07344: A Comparative Analysis of Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MB-07344's cross-reactivity with other nuclear receptors, supported by available experimental data. This compound is the active metabolite of the prodrug VK2809, a liver-targeted thyroid hormone receptor beta (TRβ) agonist. Its selectivity is a key attribute for its therapeutic potential in metabolic diseases.
Quantitative Data Summary
This compound demonstrates high selectivity for the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα). This selectivity is critical for achieving therapeutic effects in the liver while minimizing potential side effects associated with TRα activation in other tissues, such as the heart.
| Nuclear Receptor | Binding Affinity (Ki) | Reference |
| Thyroid Hormone Receptor β (TRβ) | 2.17 nM | [1] |
| Thyroid Hormone Receptor α (TRα) | 35.2 nM | [1] |
Note: Data on the cross-reactivity of this compound with a broader panel of nuclear receptors (e.g., RAR, LXR, FXR, GR) is not extensively available in the public domain. However, its consistent characterization as a selective TRβ agonist in preclinical and clinical studies of its prodrug, VK2809, strongly suggests minimal off-target activity.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity data. Below are representative protocols for competitive binding and reporter gene assays, which are standard methods for evaluating the interaction of a compound with nuclear receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Materials:
-
Purified recombinant human TRα and TRβ ligand-binding domains (LBDs).
-
Radioligand: [¹²⁵I]T₃ (triiodothyronine).
-
Test compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Scintillation fluid and vials.
-
Multi-well plates (e.g., 96-well).
-
Filter mats and a cell harvester.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the assay buffer, a fixed concentration of [¹²⁵I]T₃, and the serially diluted this compound or vehicle control.
-
Initiate the binding reaction by adding the purified TRα or TRβ LBD to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
1. Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
Reporter vector containing a luciferase gene under the control of a hormone response element (HRE) or a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Luciferase assay reagent.
-
Luminometer.
2. Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the nuclear receptor expression vector and the reporter vector using a suitable transfection reagent.
-
After transfection (typically 24 hours), replace the medium with a fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. The EC₅₀ (effective concentration for 50% of maximal activation) is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Thyroid Hormone Receptor
Caption: Simplified thyroid hormone receptor signaling pathway.
References
Independent Verification of MB-07344's Lipid-Lowering Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering effects of MB-07344, a novel thyroid hormone receptor-β (TRβ) agonist, with established and alternative therapies. The information is intended to support independent verification and further research into this promising compound.
Executive Summary
This compound is a potent and liver-selective TRβ agonist that has demonstrated significant lipid-lowering capabilities in preclinical studies. Its prodrug, VK2809 (formerly MB07811), has shown promising results in clinical trials, effectively reducing low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipids. This guide compares the performance of this compound/VK2809 with two widely recognized lipid-lowering agents: Atorvastatin, a statin, and Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor. The comparison is based on available clinical trial data and focuses on efficacy, mechanism of action, and experimental methodologies.
Data Presentation: Comparative Lipid-Lowering Efficacy
The following tables summarize the quantitative data from clinical trials of VK2809, Atorvastatin, and Bempedoic Acid.
Table 1: Efficacy of VK2809 (Prodrug of this compound) in Clinical Trials
| Trial Phase | Patient Population | Dose | Key Lipid Parameter | Percent Reduction vs. Placebo | Other Significant Lipid Reductions |
| Phase IIa | NAFLD and elevated LDL-C | Not Specified | LDL-C | ≥ 20% | Statistically significant improvements in apolipoprotein B and lipoprotein(a)[1][2] |
| Phase I | Hypercholesterolemic Subjects | 5.0 mg and above | LDL-C | Up to 41.2% | Triglycerides (up to 78.6%), non-HDL-C (up to 44.2%), significant reductions in Lp(a) and Apo-B[3] |
| Phase II | NAFLD and elevated LDL-C | 10 mg daily or every other day | LDL-C | ≥ 20% | Significant improvements in triglycerides, apolipoprotein B, and lipoprotein(a)[4][5] |
Table 2: Efficacy of Atorvastatin in Clinical Trials (Meta-Analysis Data)
| Dose Range | Patient Population | Key Lipid Parameter | Percent Reduction |
| 2.5 to 80 mg daily | Hypercholesterolemia | Total Cholesterol | 19.8% (at 2.5 mg) to 37.9% (at 80 mg)[6] |
| 10 to 80 mg daily | Hypercholesterolemia | LDL-C | 36% to 53%[7] |
Table 3: Efficacy of Bempedoic Acid in Phase III Clinical Trials (CLEAR Program)
| Patient Population | Background Therapy | Key Lipid Parameter | Percent Reduction vs. Placebo | Other Significant Lipid Reductions |
| ASCVD or HeFH | Maximally tolerated statins | LDL-C | 16.5% - 17.4% | Significant reductions in non-HDL-C, total cholesterol, and apolipoprotein B[8][9] |
| Statin-intolerant | None or low-dose statin | LDL-C | 24.06% | Significant reductions in non-HDL-C, total cholesterol, and apolipoprotein B[8] |
| Statin-intolerant | Ezetimibe | LDL-C | 28.5% | Not specified[9] |
Signaling Pathways and Mechanisms of Action
The lipid-lowering effects of this compound, Atorvastatin, and Bempedoic Acid are achieved through distinct molecular mechanisms.
This compound: Selective Thyroid Hormone Receptor-β (TRβ) Agonism
This compound is a selective agonist for the thyroid hormone receptor-β (TRβ), which is predominantly expressed in the liver.[10] Activation of hepatic TRβ is a key regulator of cholesterol metabolism.
Mechanism of this compound.
Atorvastatin: HMG-CoA Reductase Inhibition
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Mechanism of Atorvastatin.
Bempedoic Acid: ATP-Citrate Lyase (ACL) Inhibition
Bempedoic acid is a prodrug that is activated in the liver and inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.
Mechanism of Bempedoic Acid.
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized workflow for such a trial evaluating a lipid-lowering agent.
Generalized Clinical Trial Workflow
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hcplive.com [hcplive.com]
- 9. Bempedoic Acid: The New Kid on the Block for the Treatment of Dyslipidemia and LDL Cholesterol: A Narrative Review | springermedizin.de [springermedizin.de]
- 10. How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
Benchmarking MB-07344 Against Current and Emerging NASH Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nonalcoholic steatohepatitis (NASH) therapeutics is rapidly evolving, with the recent approval of the first drug and a robust pipeline of candidates. This guide provides an objective comparison of MB-07344, a potent thyroid hormone receptor-beta (TR-β) agonist, with the current standard of care and other emerging therapies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound in the context of the broader NASH treatment paradigm.
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The therapeutic strategy for NASH focuses on resolving steatohepatitis and reversing or halting the progression of liver fibrosis.
This compound is the active metabolite of the prodrug VK2809 (formerly MB07811), a novel, orally available, liver-directed, and selective TR-β agonist. This targeted mechanism of action has shown promise in addressing the underlying metabolic dysregulation in NASH. This guide benchmarks this compound against Resmetirom (Rezdiffra™), the first and only FDA-approved treatment for NASH, which shares the same TR-β agonist mechanism. Additionally, a comparison with other emerging therapeutic classes, such as GLP-1 receptor agonists and PPAR agonists, is provided to offer a comprehensive overview of the competitive landscape.
Data Presentation: Quantitative Comparison of Efficacy and Safety
The following tables summarize the key quantitative data from clinical trials of this compound (VK2809) and other prominent NASH therapies.
Table 1: Efficacy of TR-β Agonists in NASH Clinical Trials
| Therapy (Trial) | Dose | Primary Endpoint: NASH Resolution with No Worsening of Fibrosis | Key Secondary Endpoint: Fibrosis Improvement of ≥1 Stage with No Worsening of NASH |
| This compound (active form of VK2809) (Phase 2b VOYAGE)[1][2][3][4] | 5 mg every other day | 63% vs. 29% placebo | 44% vs. 34% placebo |
| 10 mg every other day | 75% vs. 29% placebo | 57% vs. 34% placebo | |
| Combined VK2809 groups | 69% vs. 29% placebo (p<0.0001) | 51% vs. 34% placebo (p=0.03) | |
| Resmetirom (Rezdiffra™) (Phase 3 MAESTRO-NASH)[5][6] | 80 mg once daily | 25.9% vs. 9.7% placebo | 24.2% vs. 14.2% placebo |
| 100 mg once daily | 29.9% vs. 9.7% placebo | 25.9% vs. 14.2% placebo |
Table 2: Safety and Tolerability of TR-β Agonists
| Therapy | Common Adverse Events (≥5% and more frequent than placebo) | Serious Adverse Events (SAEs) |
| This compound (active form of VK2809) [3][7][8] | The majority of treatment-related adverse events were reported as mild or moderate (94%). Discontinuations due to adverse events were low and balanced between placebo and treatment arms. Excellent gastrointestinal (GI) tolerability was observed. | One treatment-related SAE was reported in a patient with a history of psychiatric disorders who experienced a worsening of their symptoms. |
| Resmetirom (Rezdiffra™) [6] | Diarrhea, nausea, pruritus (itching), abdominal pain, vomiting, constipation, and dizziness. | The prescribing information for Resmetirom includes warnings for drug-induced liver toxicity and gallbladder-related adverse reactions. |
Table 3: Overview of Other Emerging NASH Therapies
| Therapeutic Class | Drug Example | Mechanism of Action | Reported Efficacy Highlights |
| GLP-1 Receptor Agonist | Semaglutide | Enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. | In a Phase 2 trial, semaglutide treatment resulted in a significantly higher percentage of patients with NASH resolution compared with placebo. |
| PPAR Agonist | Lanifibranor | Pan-PPAR agonist (α, δ, γ) that regulates glucose and lipid metabolism and reduces inflammation. | A Phase 2b study showed that lanifibranor led to a significant reduction in a composite endpoint of NASH resolution and no worsening of fibrosis. |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the investigational drugs. Below are summaries of the key experimental protocols.
This compound (VK2809) - VOYAGE Phase 2b Study[1][2][3][4][10][11]
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3) and a NAFLD Activity Score (NAS) of ≥4, with at least a score of 1 in each component (steatosis, lobular inflammation, and ballooning). Participants were also required to have a liver fat content of ≥8% as measured by MRI-PDFF.
-
Intervention: Patients were randomized to receive VK2809 at various doses or placebo, administered orally.
-
Primary Endpoint: The primary endpoint was the change in liver fat content from baseline to week 12, assessed by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).
-
Key Secondary Endpoints: Histological endpoints at 52 weeks, including the proportion of patients with NASH resolution with no worsening of fibrosis and the proportion of patients with fibrosis improvement of at least one stage with no worsening of NASH.
-
Histological Assessment: Liver biopsies were performed at screening and at week 52. Histological scoring was conducted by a central pathologist using the NAFLD Activity Score (NAS) and the NASH CRN fibrosis staging system. NASH resolution was defined as a NAS of 0-1 for inflammation and 0 for ballooning.
Resmetirom - MAESTRO-NASH Phase 3 Study[5][6][7][12]
-
Study Design: A 52-week (with a 54-month long-term outcomes extension), randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Population: Patients with biopsy-proven NASH with fibrosis stage 2 or 3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive resmetirom 80 mg, resmetirom 100 mg, or placebo, administered orally once daily.
-
Primary Endpoints: The dual primary endpoints at 52 weeks were:
-
NASH resolution with no worsening of fibrosis.
-
Fibrosis improvement of at least one stage with no worsening of NASH.
-
-
Histological Assessment: Liver biopsies were performed at baseline and at week 52. The histological evaluation was based on the NAFLD Activity Score (NAS) for NASH resolution and the NASH CRN fibrosis score for fibrosis improvement.
Mandatory Visualization
Signaling Pathway of TR-β Agonists in NASH
Caption: TR-β agonist signaling pathway in hepatocytes.
Experimental Workflow for a NASH Clinical Trial
References
- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 3. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 4. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. Viking Therapeutics Clears Mid-Stage NASH Trial - BioSpace [biospace.com]
- 8. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
Safety Operating Guide
Essential Guidance on the Disposal of MB-07344
Immediate Action: Consult Institutional and Manufacturer Guidelines
In the absence of specific instructions, general best practices for the disposal of laboratory research compounds should be strictly followed. These practices are designed to minimize environmental impact and ensure the safety of all laboratory personnel.
General Disposal Protocol for Research Chemicals
When a specific disposal protocol for a compound like MB-07344 is not provided, a cautious and compliant approach is mandatory. The following workflow outlines the general steps for the safe disposal of laboratory chemicals.
Understanding this compound in Context
While specific disposal data is unavailable, understanding the nature of this compound can inform handling precautions. This compound is the active metabolite of the prodrug MB-07811 and functions as a thyroid hormone receptor agonist.[1][2] The conversion of MB-07811 to this compound primarily occurs in the liver.[1] As a biologically active molecule designed to interact with specific receptors, it should be handled with care to avoid unintended exposure.
Key Characteristics of this compound and its Prodrug MB-07811:
| Characteristic | Description | Source |
| Compound Type | Active Metabolite | [1] |
| Prodrug | MB-07811 | [1][3] |
| Target Receptor | Thyroid Hormone Receptor (TR) | [3] |
| Conversion Site | Liver | [1] |
Recommended Actions and Next Steps
-
Contact the Manufacturer: Request the Safety Data Sheet (SDS) for this compound. This is the most reliable source of information for safe handling and disposal.
-
Engage with EHS: Your institution's Environmental Health and Safety department is a crucial resource for guidance on waste management and disposal in accordance with local and national regulations.
-
Professional Waste Disposal: Arrange for the disposal of this compound through a licensed and certified professional waste disposal service. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.
-
Documentation: Maintain detailed records of the disposal process, including the quantities disposed of, the date of disposal, and the contact information of the waste disposal service.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for MB-07344
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "MB-07344" was found. The following guidance is based on general best practices for handling potentially hazardous laboratory chemicals and is synthesized from safety protocols for various substances. Researchers must consult the specific SDS for any chemical they are using.
This document provides essential, immediate safety and logistical information for handling the hypothetical compound this compound in a laboratory setting. It includes procedural, step-by-step guidance for safe operations and disposal.
Quantitative Hazard Data
The following table summarizes typical quantitative data found in a Safety Data Sheet. Researchers should locate this information on the specific SDS for any chemical being handled.
| Property | Value | Source Document Example |
| Physical State | Powder Solid | Fisher Scientific SDS for Methyl 4-hydroxybenzoate[1] |
| Melting Point/Range | 125 - 128 °C / 257 - 262.4 °F | Fisher Scientific SDS for Methyl 4-hydroxybenzoate[1] |
| Boiling Point/Range | 127 - 134 °C / 260.6 - 273.2 °F | Fisher Scientific SDS for Ethyl 4-hydroxycyclohexanecarboxylate[2] |
| Flash Point | > 110 °C / > 230 °F | Fisher Scientific SDS for Ethyl 4-hydroxycyclohexanecarboxylate[2] |
| Molecular Weight | 117.15 g/mol | Sigma-Aldrich SDS for Butyl carbamate[3] |
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is critical when handling any potentially hazardous chemical. The following is a general protocol for donning and doffing PPE and for safe chemical handling.
Required Personal Protective Equipment:
-
Eye Protection: Splash-proof safety goggles are mandatory where there is any possibility of the chemical contacting the eyes.[4]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] For substances with high skin toxicity, supplied-air suits or other impervious clothing (such as acid suits) may be necessary.[4]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a respirator. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
Experimental Protocol: Safe Chemical Handling
-
Preparation:
-
Handling:
-
Post-Handling:
Logical Workflow for PPE Selection
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
